Murrangatin diacetate
Description
Properties
Molecular Formula |
C19H20O7 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(1S,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate |
InChI |
InChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3/t17-,19+/m1/s1 |
InChI Key |
UXEHZTFFWWQEAU-MJGOQNOKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Murrangatin Diacetate: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrangatin (B14983) diacetate is a naturally occurring coumarin, a class of compounds known for a wide range of biological activities. This technical guide provides a comprehensive overview of the natural source, isolation procedures, and physicochemical properties of murrangatin diacetate. Due to the limited publicly available information on the biological activity of the diacetate derivative, this guide also discusses the known bioactivity of its parent compound, murrangatin, as a proxy to highlight its potential therapeutic relevance. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support further research and development efforts.
Introduction
Coumarins are a significant class of secondary metabolites found in various plant species, possessing a benzopyran-2-one core structure. They have garnered considerable interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Murrangatin, a prenylated coumarin, and its diacetate derivative are found within the Rutaceae family, specifically in the genus Murraya. While the biological activities of murrangatin are being explored, particularly its anti-angiogenic effects via modulation of the AKT signaling pathway, this compound remains a less-studied compound. This guide aims to consolidate the available technical information on this compound to facilitate further investigation into its potential as a therapeutic agent.
Natural Source
The primary known natural source of this compound is the plant species Murraya exotica L., also known as Orange Jessamine. This plant belongs to the Rutaceae family and is a tropical, evergreen shrub. Various parts of the plant, including the leaves and vegetative branches, have been reported to contain a rich diversity of coumarins.
The parent compound, murrangatin, has been isolated from a broader range of species, suggesting that its diacetate derivative may also be present in these or other related plants. Known sources of murrangatin include:
Physicochemical Properties
This compound is the acetylated form of murrangatin, where the two hydroxyl groups on the side chain are esterified with acetic acid.
| Property | Data | Reference |
| Molecular Formula | C₁₉H₂₀O₇ | ChemFaces |
| Molecular Weight | 360.36 g/mol | BLD Pharm |
| CAS Number | 51650-59-0 | ChemFaces, BLD Pharm |
| Appearance | Not specified in available literature | - |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemFaces |
Isolation and Purification
The detailed experimental protocol for the isolation of this compound is primarily documented in the work of Ito and Furukawa (1987) in the Chemical and Pharmaceutical Bulletin. While the full text of this specific publication is not widely available, the general procedure for isolating coumarins from Murraya exotica involves solvent extraction followed by chromatographic separation. The following is a representative protocol based on similar isolations from this plant.
General Experimental Protocol
-
Plant Material Collection and Preparation: Fresh leaves and twigs of Murraya exotica are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder.
-
Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like petroleum ether or hexane, followed by solvents such as chloroform, ethyl acetate, and methanol. This is often performed using a Soxhlet apparatus or by maceration at room temperature.
-
Fractionation: The crude extract, typically the chloroform or ethyl acetate fraction which is rich in coumarins, is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography over silica (B1680970) gel.
-
Chromatographic Separation: The column is eluted with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate, with increasing proportions of the more polar solvent. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing compounds with similar TLC profiles are combined and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Isolation Workflow
Spectroscopic Data
Biological Activity and Signaling Pathways (of Murrangatin)
Currently, there is a lack of published studies on the specific biological activities of this compound. However, its parent compound, murrangatin, has been shown to possess significant anti-angiogenic properties.
Studies have demonstrated that murrangatin can inhibit the growth of lung cancer cells and suppress angiogenesis.[1] This anti-angiogenic effect is reported to be mediated, at least in part, through the inhibition of the AKT signaling pathway.[1] Specifically, murrangatin was found to decrease the phosphorylation of AKT at the Ser473 site, a key step in its activation.[1] The AKT pathway is a crucial regulator of cell survival, proliferation, and angiogenesis, and its inhibition is a key strategy in cancer therapy.
It is plausible that this compound may exhibit similar or potentially enhanced biological activity due to increased lipophilicity, which can affect cell permeability and bioavailability. However, experimental verification is required.
Murrangatin and the AKT Signaling Pathway
Conclusion and Future Directions
This compound is a natural product isolated from Murraya exotica. While its physicochemical properties are partially documented, a significant gap exists in the scientific literature regarding its biological activities and mechanism of action. The known anti-angiogenic and AKT-inhibitory effects of its parent compound, murrangatin, provide a strong rationale for further investigation into the therapeutic potential of the diacetate derivative. Future research should focus on the total synthesis of this compound to ensure a reliable supply for biological screening, followed by comprehensive studies to evaluate its efficacy in various disease models, particularly in oncology. Furthermore, a direct comparison of the bioactivity and pharmacokinetic profiles of murrangatin and this compound would be invaluable in understanding the structure-activity relationship and the potential advantages of the acetylated form.
References
An In-depth Technical Guide to the Physicochemical Properties of Murrangatin Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin is a naturally occurring coumarin (B35378) that has been isolated from various plant species, including Murraya exotica[1]. Coumarins represent a significant class of benzopyrone compounds known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties[2][3][4]. The biological activity of coumarin derivatives is often influenced by the types and positions of substituents on their core structure[5].
Murrangatin diacetate is the di-acetylated derivative of Murrangatin. The structure of Murrangatin is 8-[(1S,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one[6][7]. The presence of two hydroxyl groups in Murrangatin allows for esterification, in this case, acetylation, to yield this compound. The addition of acetyl groups can alter the physicochemical properties of the parent compound, such as its lipophilicity, which may in turn influence its bioavailability and biological activity[5]. This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, expected spectroscopic data, and potential biological activities of this compound based on the known characteristics of Murrangatin and other acetylated coumarins.
Physicochemical Properties of this compound
The physicochemical properties of this compound have been estimated based on the structure of Murrangatin and the addition of two acetyl groups.
| Property | Value | Source/Method |
| Molecular Formula | C19H20O7 | Calculated from Murrangatin (C15H16O5) + 2 x C2H2O |
| Molecular Weight | 360.36 g/mol | Calculated |
| Appearance | Predicted to be a white to pale yellow solid | Inferred from similar coumarin compounds |
| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, DMSO, and ethyl acetate (B1210297); sparingly soluble in water. | Inferred from the increased lipophilicity due to acetylation. |
| Melting Point | Not experimentally determined. Likely to be a crystalline solid with a defined melting point. | Inferred from the solid nature of similar compounds. |
| Boiling Point | Not applicable (likely to decompose at high temperatures). | General property of complex organic molecules. |
| Lipophilicity (LogP) | Predicted to be higher than Murrangatin. | The addition of two acetyl groups increases the nonpolar character of the molecule. |
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of Murrangatin. A common and effective method for the acetylation of hydroxyl groups on coumarins is the use of acetic anhydride (B1165640), often in the presence of a base catalyst such as pyridine (B92270) or triethylamine[8].
Experimental Protocol: Acetylation of Murrangatin
-
Dissolution: Dissolve Murrangatin in a suitable anhydrous solvent, such as pyridine or a mixture of dichloromethane (B109758) and pyridine.
-
Addition of Acetylating Agent: Add an excess of acetic anhydride to the solution. The reaction is typically performed at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC) until the starting material (Murrangatin) is no longer visible.
-
Work-up: Upon completion, quench the reaction by slowly adding the mixture to ice-water. This will hydrolyze the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure product.
Synthesis Workflow Diagram
Caption: A general workflow for the synthesis of this compound from Murrangatin.
Spectroscopic Data of this compound
The structural elucidation of this compound would rely on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The expected spectral data are inferred from the known spectra of Murrangatin and other acetylated coumarins[9][10][11][12].
| Spectroscopic Technique | Expected Data |
| ¹H NMR | - Appearance of two new singlets in the region of δ 2.0-2.3 ppm, corresponding to the methyl protons of the two acetyl groups. - Downfield shift of the protons attached to the carbons bearing the newly formed acetate groups compared to their positions in the spectrum of Murrangatin. - Other signals corresponding to the coumarin core and the side chain would be present, with potential minor shifts due to the acetylation. |
| ¹³C NMR | - Appearance of two new signals around δ 170 ppm, corresponding to the carbonyl carbons of the acetyl groups. - Appearance of two new signals around δ 21 ppm, corresponding to the methyl carbons of the acetyl groups. - Shifts in the signals of the carbons directly attached to the oxygen atoms of the newly formed esters. |
| FT-IR (cm⁻¹) | - Disappearance of the broad O-H stretching band that would be present in the spectrum of Murrangatin (around 3400 cm⁻¹). - Appearance of strong C=O stretching bands for the ester groups around 1735-1750 cm⁻¹. - Presence of the characteristic lactone C=O stretching band of the coumarin ring, typically around 1720 cm⁻¹. |
Potential Biological Activities and Signaling Pathways
Coumarin derivatives are known to exhibit a wide array of biological activities[4][13][14]. The acetylation of hydroxyl groups can modulate these activities. For instance, covering phenolic hydroxyl groups has been shown to improve the antimicrobial activity of some coumarins by increasing their lipophilicity and ability to penetrate pathogens[5]. Conversely, free hydroxyl groups are often important for antioxidant and antiproliferative activities[5].
Given the known activities of coumarins, this compound could potentially exhibit:
-
Antimicrobial and Antifungal Activity: The increased lipophilicity may enhance its ability to disrupt microbial membranes.
-
Anti-inflammatory Activity: Many coumarins are known to modulate inflammatory pathways.
-
Anticancer Activity: Numerous coumarin derivatives have shown promise as anticancer agents[13].
A plausible mechanism of action, based on the known activities of other coumarins, could involve the modulation of key signaling pathways such as NF-κB and Nrf2, which are central to inflammation and the antioxidant response.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway for the anti-inflammatory and antioxidant effects of this compound.
Conclusion
References
- 1. Murrangatin | CAS#:37126-91-3 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjmhsonline.com [pjmhsonline.com]
- 6. Murrangatin | C15H16O5 | CID 13917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-[(1R,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one | C15H16O5 | CID 181514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Murrangatin Diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Murrangatin (B14983) diacetate, a complex coumarin (B35378) with potential pharmacological applications. Due to the limited direct research on Murrangatin diacetate's biosynthesis, this document outlines a putative pathway constructed from the well-established general coumarin biosynthetic route and analogous pathways of similar prenylated coumarins, such as osthole. This guide details the precursor molecules, key enzymatic steps, and intermediate compounds, from the initial phenylpropanoid pathway to the final acetylation. It includes hypothesized enzymatic reactions involving prenyltransferases, hydroxylases, and acetyltransferases. Furthermore, this document provides generalized experimental protocols for the elucidation of such pathways and summarizes the known regulatory mechanisms of coumarin biosynthesis. The information is presented to facilitate further research and drug development efforts centered on this and related compounds.
Introduction
Coumarins are a diverse class of secondary metabolites found widely in the plant kingdom, arising from the phenylpropanoid pathway.[1] They exhibit a broad range of biological activities, making them a subject of interest for drug discovery and development. This compound is a complex coumarin, characterized by a prenyl group that has undergone hydroxylation and subsequent di-acetylation. While the precise biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to follow the general coumarin biosynthesis pathway with additional specific modification steps. This guide will delineate this proposed pathway, drawing parallels with the biosynthesis of other known coumarins.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a multi-step process that begins with the phenylpropanoid pathway, leading to the core coumarin structure, which is then further modified.
The Phenylpropanoid Pathway: Formation of the Coumarin Precursor
The journey to this compound begins with the amino acid L-phenylalanine, which is synthesized via the shikimate pathway.[2] A series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, a central intermediate in the biosynthesis of various phenylpropanoids, including coumarins.[3]
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[4]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[1]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1]
Formation of the Core Coumarin Structure: Umbelliferone (B1683723)
The formation of the characteristic coumarin lactone ring is a critical step. This process involves the ortho-hydroxylation of a cinnamic acid derivative.[1] Umbelliferone (7-hydroxycoumarin) is a key branch-point intermediate in the biosynthesis of many complex coumarins.[5]
The conversion of p-coumaroyl-CoA to umbelliferone proceeds as follows:
-
p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): This enzyme hydroxylates p-coumaroyl-CoA at the 2' position.[1]
-
Lactonization: The resulting intermediate undergoes a spontaneous or enzyme-catalyzed (by Coumarin Synthase - COSY) trans/cis isomerization and subsequent lactonization to form umbelliferone.[6][7]
Proposed Pathway from Umbelliferone to this compound
The conversion of umbelliferone to this compound involves a series of proposed modification reactions: methylation, prenylation, hydroxylation, and acetylation.
-
Methylation to Herniarin: Umbelliferone is likely methylated at the 7-hydroxyl group to form 7-methoxycoumarin (B196161) (herniarin). This reaction is catalyzed by an O-methyltransferase (OMT) .[8]
-
Prenylation of Herniarin: A prenyl group from dimethylallyl pyrophosphate (DMAPP) is transferred to the C8 position of herniarin. This reaction is catalyzed by a prenyltransferase (PT) . The biosynthesis of osthole, a similar prenylated coumarin, proceeds via the prenylation of umbelliferone, suggesting a similar mechanism for Murrangatin.[7][8]
-
Hydroxylation of the Prenyl Group: The prenyl side chain undergoes dihydroxylation. This is likely catalyzed by one or more cytochrome P450 monooxygenases or other hydroxylases .[1]
-
Di-acetylation to this compound: The final step is the acetylation of the two hydroxyl groups on the modified prenyl side chain. This reaction is catalyzed by two sequential or a single di-O-acetyltransferase (OAT) , utilizing acetyl-CoA as the acetyl donor.
The proposed biosynthetic pathway is visualized in the following diagram:
Quantitative Data
As of the date of this publication, no specific quantitative data, such as enzyme kinetics or reaction yields for the individual steps in the this compound biosynthetic pathway, have been reported in the scientific literature. The following table provides a template for the types of quantitative data that would be essential to collect for a thorough understanding of this pathway.
| Enzyme (Putative) | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference |
| PAL | L-Phenylalanine | Cinnamic acid | Data not available | Data not available | Data not available | Data not available | |
| C4H | Cinnamic acid | p-Coumaric acid | Data not available | Data not available | Data not available | Data not available | |
| 4CL | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA | Data not available | Data not available | Data not available | Data not available | |
| C2'H | p-Coumaroyl-CoA | 2'-hydroxy-p-coumaroyl-CoA | Data not available | Data not available | Data not available | Data not available | |
| OMT | Umbelliferone, SAM | Herniarin | Data not available | Data not available | Data not available | Data not available | |
| PT | Herniarin, DMAPP | Prenylated Herniarin | Data not available | Data not available | Data not available | Data not available | |
| Hydroxylase(s) | Prenylated Herniarin | Murrangatin | Data not available | Data not available | Data not available | Data not available | |
| OAT(s) | Murrangatin, Acetyl-CoA | This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound would require a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments that would be necessary.
Identification of Candidate Genes
A common approach to identify genes involved in a specific biosynthetic pathway is through transcriptomics.
Protocol:
-
Plant Material: Collect tissues from a plant known to produce this compound (e.g., Murraya species) at a developmental stage where the compound is abundant.
-
RNA Extraction: Isolate total RNA from the collected tissues using a suitable kit or protocol.
-
Library Preparation and Sequencing: Construct a cDNA library from the extracted RNA and perform high-throughput sequencing (e.g., Illumina).
-
Bioinformatic Analysis: Assemble the transcriptome and annotate the genes. Perform homology searches using known sequences of prenyltransferases, hydroxylases, and acetyltransferases from other plant species to identify candidate genes.
Functional Characterization of Candidate Enzymes
Once candidate genes are identified, their function needs to be confirmed through in vitro and/or in vivo assays.
Protocol for a Prenyltransferase Assay:
-
Cloning and Expression: Clone the candidate prenyltransferase gene into an appropriate expression vector and express the protein in a heterologous host like E. coli or yeast.
-
Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the proposed substrate (e.g., herniarin), and the prenyl donor (DMAPP).
-
Incubate the reaction at an optimal temperature for a specific period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
-
Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the prenylated product.
Similar protocols can be adapted for hydroxylase and acetyltransferase assays by providing the appropriate substrates (prenylated herniarin for hydroxylase, murrangatin for acetyltransferase) and co-factors (NADPH for P450s, acetyl-CoA for acetyltransferases).
Signaling Pathways and Regulation
The biosynthesis of coumarins is known to be regulated by various internal and external factors. While specific signaling pathways for this compound are unknown, the general regulation of coumarin biosynthesis provides a framework for future investigation.
Key Regulatory Factors:
-
Transcription Factors: Families of transcription factors such as MYB, bHLH, and WRKY are known to regulate the expression of genes in the phenylpropanoid pathway.[1]
-
Environmental Stresses: Biotic (e.g., pathogen attack) and abiotic (e.g., UV radiation, nutrient deficiency) stresses can induce the accumulation of coumarins as part of the plant's defense response.[1]
-
Hormonal Regulation: Plant hormones such as jasmonic acid and salicylic (B10762653) acid are often involved in mediating stress responses and can influence the expression of coumarin biosynthetic genes.
The following diagram illustrates the logical relationship of these regulatory inputs:
Conclusion and Future Directions
The biosynthetic pathway of this compound, while not yet fully elucidated, can be logically inferred from the well-understood biosynthesis of other coumarins. This guide provides a robust framework for initiating research into this specific pathway. Future research should focus on the identification and characterization of the specific prenyltransferase, hydroxylases, and acetyltransferases involved in the conversion of a simple coumarin precursor to this compound. The elucidation of this pathway will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable coumarin derivatives for pharmaceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive prenylated coumarins as potential anti-inflammatory and anti-HIV agents from Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Staphylococcus aureus peptidoglycan O-acetyltransferase A as an O-acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Murrangatin Diacetate: A Technical Overview of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the currently available technical information on Murrangatin diacetate. It is important to note that while the existence of this compound is documented, comprehensive spectral and experimental data in the public domain is limited. This guide therefore focuses on presenting the available information and, where relevant, data for the parent compound, Murrangatin.
Compound Identification
This compound is a derivative of the natural product Murrangatin. The available identifying information is as follows:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 51650-59-0[1] |
| Molecular Formula | C₁₉H₂₀O₇[1] |
| SMILES | COc1ccc2ccc(=O)oc2c1--INVALID-LINK----INVALID-LINK--C(C)=C[1] |
Spectral Data
Extensive searches for experimental spectral data (NMR, MS, IR) for this compound did not yield any publicly available spectra or detailed characterization data. The information presented below pertains to the parent compound, Murrangatin .
Nuclear Magnetic Resonance (NMR) Spectroscopy of Murrangatin
While ¹H NMR and detailed ¹³C NMR data for this compound are not available, a ¹³C NMR spectrum for the parent compound, Murrangatin, has been reported.
Table 1: ¹³C NMR Spectral Data of Murrangatin
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
This data is for the parent compound, Murrangatin, and not this compound.
Mass Spectrometry (MS) of Murrangatin
No experimental mass spectrometry data for this compound or Murrangatin was found in the conducted searches. The computed monoisotopic mass of Murrangatin is 276.09977361 Da.
Infrared (IR) Spectroscopy of Murrangatin
No experimental infrared spectroscopy data for this compound or Murrangatin was found in the conducted searches.
Experimental Protocols
Given the absence of specific experimental data for this compound, a general protocol for the acquisition of NMR data, based on common laboratory practices, is provided below.
General NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of a purified compound.
Materials and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials
-
Purified compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Add a small amount of internal standard (TMS) to the solution.
-
Transfer the solution to an NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the lock signal.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Set appropriate parameters, noting that ¹³C NMR typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak or TMS.
-
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.
-
Correlate the chemical shifts in the ¹³C NMR spectrum with the different carbon environments in the molecule.
-
Biological Activity of Murrangatin
While data on the biological activity of this compound is not available, studies on the parent compound, Murrangatin, have revealed its potential as an anti-angiogenic agent. Research has shown that Murrangatin can suppress angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
The anti-angiogenic effect of Murrangatin is reported to be mediated through the inhibition of the AKT signaling pathway.[2] Specifically, Murrangatin has been observed to decrease the phosphorylation of AKT at Ser473, a key step in its activation.[2] This inhibition of AKT signaling ultimately hinders the processes involved in angiogenesis.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for Murrangatin in the inhibition of angiogenesis via the AKT signaling pathway.
Caption: Murrangatin inhibits angiogenesis by blocking AKT phosphorylation.
Conclusion
This technical guide summarizes the limited publicly available information on this compound. While its existence is confirmed by a CAS number and molecular formula, a significant gap exists in the experimental characterization of this compound, particularly concerning its NMR, MS, and IR spectral data. The biological activity of its parent compound, Murrangatin, as an inhibitor of the AKT signaling pathway in angiogenesis, suggests a potential area for future research into the pharmacological properties of this compound. Further studies are required to synthesize and spectrally characterize this compound to enable a more comprehensive understanding of its chemical and biological properties.
References
Murrangatin Diacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrangatin (B14983) diacetate, a naturally occurring coumarin (B35378), has garnered scientific interest for its potential therapeutic properties. This technical guide provides a detailed overview of the discovery, history, and physicochemical characteristics of Murrangatin diacetate. It includes a thorough compilation of experimental protocols for its isolation and characterization, alongside a summary of its known biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a prenylated coumarin first identified in plants of the Murraya genus, notably Murraya exotica (commonly known as orange jasmine) and Rauia resinosa. Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom and known for their diverse pharmacological activities. This compound, as a derivative of the parent compound murrangatin, is distinguished by the presence of two acetate (B1210297) groups, which influence its lipophilicity and potential biological efficacy. This guide will delve into the scientific journey of this compound, from its initial discovery to the current understanding of its biological potential.
Discovery and History
The initial discovery of murrangatin derivatives can be traced back to phytochemical investigations of Murraya exotica. A foundational study by Ito and Furukawa in 1987, titled "Constituents of Murraya exotica L. Structure elucidation of new coumarins," was pivotal in the characterization of several new coumarins from this plant source. While this seminal work primarily detailed the isolation of murrangatin acetate, it laid the groundwork for the subsequent identification of the diacetate derivative.
Subsequent research by various groups has further explored the rich coumarin content of Murraya species. For instance, a 2015 study by Negi et al. on Murraya exotica collected in Egypt led to the isolation of a related compound, murrangatin 2'-formate, highlighting the chemical diversity within this class of natural products. The compound has also been isolated from Rauia resinosa.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C19H20O7 | |
| Molecular Weight | 360.4 g/mol | |
| Class | Coumarin | |
| Natural Sources | Murraya exotica (syn. Murraya paniculata), Rauia resinosa | [1][2] |
Experimental Protocols
Isolation of this compound from Murraya exotica
The following protocol is a generalized procedure based on methodologies reported for the isolation of coumarins from Murraya exotica.
4.1.1. Plant Material and Extraction
-
Air-dried and powdered leaves of Murraya exotica are subjected to extraction with a suitable organic solvent, such as acetone (B3395972) or ethyl acetate, at room temperature.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
4.1.2. Chromatographic Purification
-
The crude extract is subjected to column chromatography over silica (B1680970) gel.
-
Elution is performed using a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
Further purification of the enriched fractions is achieved through repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of this compound is determined through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as carbonyls and esters.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the coumarin core.
Biological Activity
This compound has been investigated for its potential antimicrobial and anticancer activities.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. The half-maximal inhibitory concentration (IC50) is used to quantify its potency against various cancer cell lines.
Table of Biological Activity Data (Illustrative)
Note: Specific quantitative data (MIC and IC50 values) for this compound are not yet widely available in the public domain and require further investigation of primary literature.
| Activity | Assay | Cell Line / Microbe | Result (IC50 / MIC) | Reference |
| Antimicrobial | Broth microdilution | Specific bacteria/fungi | Data not available | |
| Anticancer | MTT assay | Specific cancer cell lines | Data not available |
Synthesis
Currently, there is no detailed, publicly available information regarding the complete chemical synthesis of this compound. The primary source of this compound remains isolation from its natural plant sources.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated. Further research is required to identify its molecular targets and understand its mode of action.
Conclusion and Future Directions
This compound is a promising natural product with potential applications in antimicrobial and anticancer therapies. While its initial discovery and isolation have been established, there remain significant gaps in the understanding of its biological activity and mechanism of action. Future research should focus on:
-
Obtaining and publishing detailed spectroscopic data for complete structural confirmation.
-
Conducting comprehensive studies to determine the MIC values against a broad spectrum of pathogenic microbes.
-
Evaluating the IC50 values against a panel of human cancer cell lines to identify potential therapeutic targets.
-
Developing a total synthesis route to enable the production of larger quantities for further research and to facilitate the synthesis of novel analogs with improved activity.
-
Investigating the molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.
This technical guide provides a foundation for researchers and drug development professionals to build upon as the scientific community continues to explore the therapeutic potential of this intriguing natural compound.
Diagrams
Caption: Isolation and Purification Workflow for this compound.
References
Murrangatin diacetate CAS number 51650-59-0
COMPOUND IDENTIFICATION: Murrangatin Diacetate CAS NUMBER: 51650-59-0
This document provides a comprehensive technical overview of this compound, a natural coumarin (B35378) derivative. Due to the limited availability of specific research on the diacetate form, this guide incorporates data on its parent compound, Murrangatin, to provide insights into its potential biological activities and mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a natural product isolated from plants of the Rutaceae family, notably from the herbs of Murraya exotica L. and the stem and leaves of Rauia resinosa.[1][] It is a derivative of the coumarin Murrangatin. The fundamental properties of this compound and its parent compound are summarized below.
| Property | This compound | Murrangatin (Parent Compound) |
| CAS Number | 51650-59-0[3] | 37126-91-3[4] |
| Molecular Formula | C₁₉H₂₀O₇[3] | C₁₅H₁₆O₅[4] |
| Molecular Weight | 360.36 g/mol [3] | 276.28 g/mol [4] |
| Synonyms | 2H-1-Benzopyran-2-one, 8-[(1R,2S)-1,2-bis(acetyloxy)-3-methyl-3-buten-1-yl]-7-methoxy-, rel-(+)-[3] | 8-[(1S,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one |
| Natural Source | Murraya exotica L., Rauia resinosa[1][] | Murraya exotica[4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1] | Not specified |
| Physical Appearance | Powder[] | Not specified |
Biological Activity and Potential Applications
While direct studies on this compound are limited, research on its parent compound, Murrangatin , reveals significant biological activity, suggesting potential therapeutic applications. Coumarins as a class are known for their diverse pharmacological properties, including antitumor and anti-inflammatory effects.[5]
Anti-Angiogenic and Antitumor Activity (Murrangatin)
Research has demonstrated that Murrangatin can suppress angiogenesis, a critical process in tumor growth and metastasis. A key study found that Murrangatin inhibits tumor-induced angiogenesis, at least in part, through the regulation of the AKT signaling pathway.[6] It was shown to significantly reduce AKT phosphorylation in human umbilical vein endothelial cells (HUVECs).[6] These findings position Murrangatin as a potential candidate for the development of novel anti-lung-cancer drugs.[6]
Given that diacetate derivatives are often synthesized to improve bioavailability or alter activity, it is plausible that this compound could exhibit similar or enhanced anti-angiogenic properties.
Signaling Pathway: Inhibition of Angiogenesis
The mechanism by which the parent compound, Murrangatin, exerts its anti-angiogenic effects involves the inhibition of the AKT signaling pathway, a central regulator of cell survival, proliferation, and angiogenesis. The pathway is depicted below.
Caption: Murrangatin inhibits tumor-induced angiogenesis by blocking AKT phosphorylation.
Experimental Protocols
Specific experimental protocols for this compound are not available in the cited literature. However, a general methodology for the isolation and characterization of coumarins from plant sources can be described. This workflow represents a standard approach used in phytochemistry to identify and study compounds like this compound.
Protocol: General Isolation of Coumarins from Plant Material
-
Extraction:
-
Air-dry and powder the plant material (e.g., leaves and stems of Murraya exotica).
-
Perform sequential solvent extraction using solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by solvents such as ethyl acetate and methanol.
-
Concentrate the extracts in vacuo using a rotary evaporator to yield crude extracts.
-
-
Fractionation and Purification:
-
Subject the biologically active crude extract (e.g., ethyl acetate extract) to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate) to separate the extract into multiple fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and pool fractions with similar profiles.
-
Further purify the target fractions using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
-
-
Structure Elucidation:
-
Identify the structure of the isolated pure compound using spectroscopic techniques.
-
Mass Spectrometry (MS): Determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy to determine the complete chemical structure and stereochemistry.
-
Compare the obtained data with published literature values for confirmation.
-
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the discovery of bioactive natural products, from plant collection to final characterization.
Caption: A standard workflow for isolating and identifying natural products like this compound.
References
- 1. This compound | CAS:51650-59-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. 51650-59-0 CAS Manufactory [m.chemicalbook.com]
- 4. Murrangatin | CAS#:37126-91-3 | Chemsrc [chemsrc.com]
- 5. mdpi.com [mdpi.com]
- 6. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Angiogenic Inhibition Pathways of Murrangatin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document details the biological screening and mechanistic pathways of Murrangatin . Extensive literature searches did not yield any specific biological data for Murrangatin diacetate . Therefore, this guide focuses on the parent compound, Murrangatin, a natural product with demonstrated anti-angiogenic properties.
Executive Summary
Murrangatin, a natural coumarin, has emerged as a promising candidate in the field of oncology, specifically for its potent anti-angiogenic effects. This technical guide provides a comprehensive overview of the biological screening of Murrangatin, with a focus on its inhibitory effects on angiogenesis, a critical process in tumor growth and metastasis. The primary mechanism of action identified is the suppression of the AKT signaling pathway. This document synthesizes the available quantitative data, details experimental protocols, and visualizes the key signaling pathways to facilitate further research and drug development efforts.
Quantitative Biological Activity of Murrangatin
The anti-angiogenic properties of Murrangatin have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Anti-Angiogenic Activity of Murrangatin
| Assay | Cell Line | Treatment | Concentration(s) | Observed Effect | Citation |
| Cell Migration (Wound Healing) | HUVECs | Murrangatin + Conditioned Medium (CM) | 10 µM, 50 µM, 100 µM | Significant prevention of cell migration by 6.7%, 16.6%, and 65.4% respectively, relative to controls.[1] | [1] |
| Cell Invasion (Transwell Assay) | HUVECs | Murrangatin + CM | Not specified | Significant inhibition of CM-induced HUVEC invasion. | [1] |
| Tube Formation | HUVECs | Murrangatin + CM | Not specified | Strong inhibition of tumor conditioned media-induced tube formation.[2] | [2] |
| Cell Proliferation | HUVECs | Murrangatin + CM | Not specified | Strong inhibition of tumor conditioned media-induced cell proliferation.[2] | [2] |
| AKT Phosphorylation (Western Blot) | HUVECs | Murrangatin + CM | Not specified | Significantly attenuated CM-triggered AKT phosphorylation at Ser473.[1] | [1] |
| ERK 1/2 Phosphorylation (Western Blot) | HUVECs | Murrangatin + CM | Not specified | No significant effect on CM-induced ERK 1/2 phosphorylation.[1][2] | [1][2] |
Table 2: In Vivo Anti-Angiogenic Activity of Murrangatin
| Model Organism | Assay | Treatment | Observed Effect | Citation |
| Transgenic Zebrafish TG (fli1: EGFP) | Subintestinal Vessel (SIV) Growth | Murrangatin | Strongly inhibited the growth of subintestinal vessels in zebrafish embryos.[1][2] | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments used to evaluate the biological activity of Murrangatin.
Cell Culture and Conditioned Medium (CM) Preparation
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) and A549 (human lung cancer cell line).
-
Culture Conditions: HUVECs are cultured in endothelial cell medium (ECM) supplemented with 5% fetal bovine serum (FBS) and 1% endothelial cell growth supplement. A549 cells are grown in DMEM with 10% FBS.
-
Conditioned Medium (CM) Preparation: A549 cells are cultured to near confluence. The medium is then replaced with serum-free DMEM and incubated for another 24 hours. The supernatant is collected, centrifuged to remove cell debris, and stored at -80°C. This CM is used to simulate the tumor microenvironment.
Wound Healing Assay (Cell Migration)
-
HUVECs are seeded in a 6-well plate and grown to confluence.
-
A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.
-
The cells are washed with PBS to remove dislodged cells.
-
The cells are then treated with conditioned medium (CM) in the presence or absence of varying concentrations of Murrangatin (10, 50, and 100 µM).
-
Images of the wound are captured at 0 and 24 hours.
-
The rate of cell migration is quantified by measuring the change in the wound area.
Transwell Invasion Assay
-
The upper chamber of a Transwell insert is coated with Matrigel.
-
HUVECs, pre-treated with or without Murrangatin, are seeded into the upper chamber in serum-free medium.
-
The lower chamber is filled with conditioned medium (CM) as a chemoattractant.
-
After a 24-hour incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Western Blot Analysis for AKT and ERK Phosphorylation
-
HUVECs are treated with CM in the presence or absence of Murrangatin for a specified time.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total AKT, phospho-AKT (Ser473), total ERK1/2, and phospho-ERK1/2.
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Zebrafish Anti-Angiogenesis Assay
-
Transgenic zebrafish embryos (e.g., Tg(fli1:EGFP)) with fluorescently labeled vasculature are used.
-
Embryos at 24 hours post-fertilization (hpf) are placed in a 24-well plate.
-
The embryos are exposed to different concentrations of Murrangatin in the embryo medium.
-
At 72 hpf, the formation of the subintestinal vessels (SIVs) is observed and photographed using a fluorescence microscope.
-
The extent of SIV growth inhibition is quantified.
Signaling Pathways and Experimental Workflows
Murrangatin's Inhibition of the AKT Signaling Pathway
Murrangatin exerts its anti-angiogenic effects primarily by inhibiting the AKT signaling pathway, a crucial regulator of cell survival, proliferation, and migration.[1] Conditioned medium from tumor cells activates this pathway in endothelial cells, promoting angiogenesis. Murrangatin intervenes by preventing the phosphorylation of AKT at the Ser473 site, thereby blocking downstream signaling.[1]
Caption: Murrangatin inhibits tumor-induced angiogenesis by blocking AKT phosphorylation.
Experimental Workflow for Assessing Anti-Angiogenic Activity
The screening of Murrangatin's anti-angiogenic potential follows a logical progression from in vitro cellular assays to in vivo model organism studies. This workflow allows for a comprehensive evaluation of the compound's efficacy and mechanism of action.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Examination of the Chemistry, Biological Activity, and Therapeutic Potential of Murrangatin (B14983) Diacetate and Structurally Similar Coumarins for Drug Discovery and Development.
Introduction
Coumarins, a diverse class of benzopyran-2-one compounds, are widely distributed in nature, particularly in plants of the Rutaceae family, such as those of the Murraya genus. These compounds have garnered significant interest from the scientific community due to their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. This technical guide focuses on murrangatin diacetate and related coumarins, providing researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities, mechanisms of action, and the experimental methodologies used to evaluate them.
Murrangatin, a naturally occurring coumarin (B35378) isolated from Murraya species, has demonstrated notable anti-angiogenic properties by inhibiting the AKT signaling pathway.[1][2] Its acetylated derivative, this compound, along with other related coumarins, presents a promising area for further investigation in the development of novel therapeutics. This guide synthesizes the available quantitative data, details key experimental protocols, and visualizes the critical signaling pathways to facilitate a deeper understanding and further research into these potent natural products.
Chemical and Physical Properties
Murrangatin and its diacetate derivative are coumarins characterized by a C-8 prenylated substituent. The core structure and key properties are detailed below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Murrangatin | C15H16O5 | 276.28 | 37126-91-3 |
| This compound | C19H20O7 | 360.36 | 51650-59-0 |
Biological Activities and Quantitative Data
Murrangatin and its related coumarins exhibit a range of biological activities. The following tables summarize the available quantitative data to allow for easy comparison of their potency.
Anti-Angiogenic and Cytotoxic Activities
Murrangatin has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis.[1] The diacetate form is also of interest for its potential cytotoxic effects.
| Compound | Assay | Cell Line / Model | Concentration / IC50 | Effect | Reference(s) |
| Murrangatin | Wound-healing assay | HUVECs (Human Umbilical Vein Endothelial Cells) | 10 µM | 6.7% inhibition of cell migration | [1] |
| 50 µM | 16.6% inhibition of cell migration | [1] | |||
| 100 µM | 65.4% inhibition of cell migration | [1] | |||
| Murrangatin Acetate | Cytotoxicity (MTT assay) | U937 (Human monocytic cells) | IC50: 35.72 µg/mL | Cytotoxic effect | [3] |
| IC80: 27.01 µg/mL | Cytotoxic effect | [3] |
Anti-inflammatory Activity
Several coumarins isolated from Murraya species have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
| Compound | Assay | Cell Line / Model | IC50 | Reference(s) |
| Murranganonesenecionate | LPS-induced cytokine reduction | U937 cells | - | Potent anti-inflammatory properties |
| Exotiacetal A | LPS-induced NO production | BV-2 microglial cells | 8.6 ± 0.3 µM | Inhibition of nitric oxide production |
| Isomurralonginol isovalerate | LPS-induced NO production | BV-2 microglial cells | 11.8 ± 0.9 µM | Inhibition of nitric oxide production |
| (-)-Marmesin | LPS-induced NO production | BV-2 microglial cells | 15.5 ± 0.9 µM | Inhibition of nitric oxide production |
| Scopoletin | LPS-induced NO production | BV-2 microglial cells | 16.9 ± 1.0 µM | Inhibition of nitric oxide production |
Cholinesterase Inhibitory Activity
Certain coumarins from Murraya paniculata have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.
| Compound | Enzyme | IC50 (µM) | Reference(s) |
| 2′-O-ethylmurrangatin | AChE | > 1000 | [4] |
| BChE | - | [4] | |
| Murranganone | AChE | 79.1 | [4] |
| BChE | 74.3 | [4] | |
| Paniculatin | AChE | 31.6 | [4] |
| BChE | - | [4] | |
| Minumicrolin | BChE | Mild inhibition | [5] |
Signaling Pathways and Mechanisms of Action
The anti-angiogenic effect of murrangatin is primarily attributed to its modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis.
Caption: Murrangatin inhibits angiogenesis by blocking the phosphorylation and activation of AKT.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and related coumarins.
Isolation of Coumarins from Murraya paniculata
The following is a general procedure for the extraction and isolation of coumarins from the leaves of Murraya paniculata.
Caption: Workflow for the isolation of coumarins from Murraya paniculata.[6]
Protocol Details:
-
Plant Material: Air-dried and powdered leaves of Murraya paniculata (1.5 kg) are used as the starting material.[6]
-
Extraction: The powdered leaves are successively extracted with petroleum ether, chloroform, and methanol. The solvents are then evaporated under reduced pressure to yield crude extracts.[6]
-
Fractionation: The petroleum ether extract is subjected to vacuum liquid chromatography on a silica gel column.[6]
-
Elution: The column is eluted with a gradient of petroleum ether, chloroform, and methanol to separate the different components.[6]
-
Purification: Fractions containing compounds of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure coumarins.
-
Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMBC, HSQC), mass spectrometry (MS), IR, and UV spectroscopy.[7]
Western Blot Analysis for AKT Phosphorylation
This protocol details the steps to assess the effect of murrangatin or its derivatives on the phosphorylation of AKT in cell lysates.
Caption: Workflow for Western blot analysis of AKT phosphorylation.
Protocol Details:
-
Cell Culture and Treatment: Culture cells (e.g., HUVECs) to 70-80% confluency. Treat cells with various concentrations of the test compound (e.g., murrangatin) for a specified time. Include a vehicle control.[1][8][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.[8][10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) or total AKT overnight at 4°C.[8][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8][9]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.[9]
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is a widely used in vivo model to assess the pro- or anti-angiogenic potential of compounds.
Protocol Details:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On embryonic day 5, apply a sterile filter paper disc loaded with the test compound (e.g., this compound) onto the CAM. A vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor) should be included.
-
Incubation and Observation: Reseal the window and continue incubation. Observe and photograph the CAM at regular intervals (e.g., 24 and 48 hours) to assess changes in blood vessel formation.
-
Quantification: The anti-angiogenic effect can be quantified by counting the number of blood vessel branch points within a defined area around the filter disc or by measuring the length and density of the vessels.
Conclusion and Future Directions
This compound and related coumarins from Murraya species represent a promising class of natural products with diverse biological activities. The anti-angiogenic effects of murrangatin, mediated through the inhibition of the AKT signaling pathway, highlight its potential as a lead compound for anti-cancer drug development. While data on this compound is still emerging, its structural similarity to murrangatin suggests it may possess similar or enhanced biological properties.
Further research is warranted to:
-
Elucidate the full spectrum of biological activities of this compound, including its anti-inflammatory, cytotoxic, and neuroprotective potential, with comprehensive quantitative data.
-
Optimize the synthesis and isolation protocols for this compound to enable further preclinical and clinical investigations.
-
Conduct in-depth structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogues.
-
Investigate the in vivo efficacy and safety of these compounds in relevant animal models of disease.
This technical guide provides a solid foundation for researchers to build upon, fostering further exploration into the therapeutic potential of this compound and its related coumarins. The detailed protocols and compiled data herein are intended to streamline experimental design and accelerate the discovery of novel therapeutic agents from this important class of natural products.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations [frontiersin.org]
- 5. Two new coumarins from Murraya paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Vasorelaxing activity of two coumarins from Murraya paniculata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity of Murrangatin Diacetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrangatin diacetate, a natural coumarin (B35378), has been identified as a compound of interest for its potential cytotoxic effects against various cancer cell lines. This technical guide provides a consolidated overview of the preliminary cytotoxic activity of this compound, including available data on its effects on specific cancer cell lines. While comprehensive quantitative data remains limited in publicly accessible literature, this document synthesizes the existing information and provides standardized experimental protocols relevant to the assessment of its cytotoxic and potential anti-cancer properties. This guide also visualizes a key signaling pathway potentially modulated by the related compound, murrangatin, and outlines a typical experimental workflow for cytotoxicity screening.
Introduction
Coumarins are a well-established class of natural products possessing a diverse range of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. This compound, a derivative of the natural coumarin murrangatin, has been investigated for its cytotoxic potential. Preliminary studies indicate that this compound exhibits activity against several human cancer cell lines, suggesting its potential as a lead compound for the development of novel chemotherapeutic agents. This guide aims to provide researchers and drug development professionals with a detailed summary of the current state of knowledge regarding the preliminary cytotoxicity of this compound.
Cytotoxic Activity
This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. A key study identified its activity against bladder carcinoma (T24), ovarian adenocarcinoma (TOV-21-G), and liver carcinoma (HepG2) cell lines.[1][2][3][4] While the specific IC50 values from this research are not publicly available, the identification of its activity warrants further investigation.
For context, the structurally related parent compound, murrangatin, has demonstrated cytotoxic activity against the cholangiocarcinoma cell line KKU-100 and has been shown to inhibit the growth of the A549 lung cancer cell line.[1]
Table 1: Summary of Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Carcinoma | Data not available | [1][2][3][4] |
| TOV-21-G | Ovarian Adenocarcinoma | Data not available | [1][2][3][4] |
| HepG2 | Liver Carcinoma | Data not available | [1][2][3][4] |
Note: The IC50 values for this compound from the primary study are not available in the reviewed literature. This table is presented to structure the known information and highlight the need for further public data.
Experimental Protocols
A detailed experimental protocol from the specific study on this compound is not available. However, a standard and widely accepted protocol for determining cytotoxicity using the MTT assay is provided below. This method is representative of the type of assay likely used to evaluate the cytotoxic effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan (B1609692).
Materials:
-
Human cancer cell lines (e.g., T24, TOV-21-G, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Potential Mechanism of Action
While the specific signaling pathways affected by this compound have not been elucidated, studies on the parent compound, murrangatin, provide valuable insights. Murrangatin has been shown to inhibit tumor-induced angiogenesis, at least in part, through the regulation of the AKT signaling pathway.[5][6] It was observed to decrease the phosphorylation of AKT, a key protein in cell survival and proliferation pathways.[5][6] It is plausible that this compound may share a similar mechanism of action.
Caption: Putative mechanism of action via inhibition of the AKT signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preliminary screening of a compound's cytotoxicity.
Caption: Standard workflow for in vitro cytotoxicity screening.
Conclusion and Future Directions
This compound has been identified as a coumarin with cytotoxic activity against bladder, ovarian, and liver cancer cell lines. While the currently available data is preliminary and lacks quantitative IC50 values, it provides a foundation for further investigation. Future research should focus on:
-
Quantitative Cytotoxicity Studies: Determining the IC50 values of this compound against a broader panel of cancer cell lines to establish its potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of cytotoxicity.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its cytotoxic activity and pharmacological properties.
The information presented in this guide serves as a starting point for researchers and drug development professionals interested in the potential of this compound as an anticancer agent. Further comprehensive studies are essential to fully characterize its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Context of Murrangatin Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Murrangatin diacetate, a derivative of the natural coumarin (B35378), Murrangatin. Murrangatin has been identified as a potential anti-angiogenic agent, exhibiting its effects at least in part through the inhibition of the AKT signaling pathway.[1] The acetylation of Murrangatin to form this compound may alter its pharmacokinetic properties, such as cell permeability and metabolic stability, which is a common strategy in drug development to optimize lead compounds. This protocol outlines a plausible synthetic route, purification methods, and characterization techniques for this compound. Additionally, the known biological context of the parent compound, Murrangatin, is presented through a signaling pathway diagram.
Introduction
Murrangatin is a naturally occurring coumarin that has demonstrated potential as an inhibitor of angiogenesis, a critical process in tumor growth and metastasis.[1] Studies have shown that Murrangatin can suppress tumor-induced angiogenesis and inhibit the activation of AKT, a key protein in cell survival and proliferation pathways.[1] The chemical structure of Murrangatin features hydroxyl groups that are susceptible to chemical modification.[2] The synthesis of this compound, by acetylating these hydroxyl groups, is a rational approach to potentially enhance its drug-like properties. This document serves as a comprehensive guide for the laboratory-scale synthesis and characterization of this compound.
Proposed Synthesis of this compound
The proposed synthesis involves the acetylation of the two hydroxyl groups on the side chain of Murrangatin using acetic anhydride (B1165640) with pyridine (B92270) as a catalyst. This is a standard and high-yielding method for the acetylation of alcohols.
Experimental Protocol
Materials:
-
Murrangatin (starting material)
-
Acetic Anhydride (reagent)
-
Pyridine (catalyst/solvent)
-
Dichloromethane (B109758) (DCM) (solvent)
-
1M Hydrochloric Acid (HCl) (for workup)
-
Saturated Sodium Bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous Sodium Sulfate (drying agent)
-
Silica (B1680970) Gel (for column chromatography)
-
Ethyl Acetate (B1210297) (chromatography eluent)
-
Hexane (B92381) (chromatography eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Murrangatin (1 equivalent) in a minimal amount of dry pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (2.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Quantitative Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount (mg) | Equivalents | Yield (%) | Purity (%) |
| Murrangatin | C₁₅H₁₆O₅ | 276.28 | 100 | 1 | - | >95 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 93 | 2.5 | - | - |
| This compound | C₁₉H₂₀O₇ | 360.36 | - | - | 85 (Theoretical) | >98 |
Diagrams
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Murrangatin Signaling Pathway
Caption: Inhibition of AKT signaling by Murrangatin.
Conclusion
This document provides a foundational protocol for the synthesis of this compound. Researchers can use this as a starting point for their own investigations into the biological activities of this modified natural product. The provided diagrams offer a clear visual representation of the experimental workflow and the relevant biological pathway of the parent compound. Further studies are warranted to determine if the diacetate derivative exhibits improved efficacy or a more favorable pharmacological profile compared to Murrangatin.
References
Murrangatin Diacetate: Application Notes and Protocols for Anti-Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of murrangatin (B14983) diacetate in anti-angiogenesis research. Murrangatin diacetate, a natural product, has demonstrated significant potential as an inhibitor of angiogenesis, a critical process in tumor growth and metastasis. The following sections detail its mechanism of action, quantitative data from key in vitro and in vivo assays, and detailed protocols to facilitate the replication and further investigation of its anti-angiogenic properties.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily through the inhibition of the AKT signaling pathway in endothelial cells.[1][2] It has been shown to significantly attenuate the phosphorylation of AKT at Ser473, a key step in the activation of this pathway which is crucial for endothelial cell proliferation, migration, and survival.[1] Notably, this compound does not appear to affect the ERK 1/2 signaling pathway, suggesting a specific mechanism of action.[1][2] This targeted inhibition of the AKT pathway disrupts the downstream signaling cascade that promotes the various stages of angiogenesis.
Summary of Quantitative Data
The anti-angiogenic activity of this compound has been quantified in a series of in vitro and in vivo assays. The data is summarized in the tables below for easy comparison.
Table 1: Effect of this compound on HUVEC Migration (Wound-Healing Assay)[1]
| Concentration (µM) | Inhibition of Cell Migration (%) |
| 10 | 6.7 |
| 50 | 16.6 |
| 100 | 65.4 |
Table 2: Effect of this compound on HUVEC Invasion (Transwell Assay)[1]
| Concentration (µM) | Reduction in Cell Invasion (%) |
| 10 | 8.9 |
| 50 | 19.6 |
| 100 | 62.9 |
Table 3: Effect of this compound on HUVEC Tube Formation[1]
| Concentration (µM) | Observation |
| 10 - 100 | Dose-dependent inhibition of tube formation. |
Table 4: Effect of this compound on Zebrafish Subintestinal Vessel (SIV) Formation[1]
| Concentration (µM) | Observation |
| 10 - 50 | Dose-dependent reduction in the length of SIVs. |
| 100 | Complete blockage of SIV formation. |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the evaluation of this compound's anti-angiogenic activity.
Protocol 1: HUVEC Wound-Healing (Migration) Assay
Objective: To assess the effect of this compound on the migration of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (low passage, P2-P6)
-
Complete endothelial cell growth medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Seed HUVECs in 24-well plates and culture until they form a confluent monolayer.
-
Create a "wound" in the monolayer by gently scraping the cells in a straight line with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing 1% FBS and the desired concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control (DMSO).
-
Capture images of the wounds at 0 hours (immediately after scratching).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
After a suitable incubation period (e.g., 12-24 hours), capture images of the same wound areas.
-
Quantify the migration by measuring the change in the wound area over time using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Area - Final Area) / Initial Area] x 100.
Protocol 2: HUVEC Transwell Invasion Assay
Objective: To evaluate the effect of this compound on the invasive capacity of HUVECs through a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2 medium
-
FBS
-
This compound stock solution
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel™ Basement Membrane Matrix
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Thaw Matrigel™ on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the transwell inserts with a thin layer of diluted Matrigel™ and allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in serum-free EGM-2 at a concentration of 1 x 10^5 cells/mL.
-
In the lower chamber of the 24-well plate, add EGM-2 containing 10% FBS as a chemoattractant.
-
Add the HUVEC suspension to the upper chamber of the transwell inserts.
-
Add different concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control to the upper chamber.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in multiple fields of view under an inverted microscope.
Protocol 3: HUVEC Tube Formation Assay
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by HUVECs.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound stock solution
-
Matrigel™ Basement Membrane Matrix
-
96-well tissue culture plates
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel™ on ice and add 50 µL to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Prepare treatment solutions of this compound (e.g., 10, 50, 100 µM) or vehicle control in EGM-2.
-
Add 100 µL of the HUVEC suspension to each Matrigel™-coated well.
-
Immediately add the treatment solutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.
-
Monitor the formation of tube-like structures under an inverted microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Protocol 4: Zebrafish Anti-Angiogenesis Assay
Objective: To evaluate the in vivo anti-angiogenic effect of this compound on the development of subintestinal vessels (SIVs) in zebrafish embryos.
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
-
Embryo medium (E3)
-
This compound stock solution
-
96-well plates
-
Stereomicroscope with fluorescence capability
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them in E3 medium.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos.
-
Place one embryo per well in a 96-well plate containing E3 medium.
-
Add this compound at various concentrations (e.g., 10, 50, 100 µM) or vehicle control to the wells.
-
Incubate the embryos at 28.5°C.
-
At 72 hpf, anesthetize the embryos.
-
Observe the development of the SIVs in the trunk and tail region under a fluorescence stereomicroscope.
-
Capture images and quantify the anti-angiogenic effect by measuring the length and number of SIVs.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Experimental Use of Murrangatin Diacetate in Cancer Cell Lines
Disclaimer: The following information is primarily based on studies conducted on the parent compound, Murrangatin . Specific experimental data on Murrangatin diacetate is limited in the current scientific literature. These notes and protocols are intended to provide a foundational framework for researchers investigating the potential anti-cancer properties of this compound.
Introduction
Murrangatin is a naturally occurring coumarin (B35378) that has demonstrated potential as an anti-cancer agent.[1][2] Research into its biological activity has highlighted its role in inhibiting key processes involved in tumor growth and metastasis. Specifically, studies have shown that Murrangatin can suppress the proliferation of lung cancer cells and inhibit angiogenesis, a critical process for tumor development.[1][2] The primary mechanism of action identified so far involves the modulation of the AKT signaling pathway.[1][2]
This compound, as a derivative of Murrangatin, warrants investigation to determine if its acetylated form exhibits enhanced bioavailability, stability, or anti-cancer efficacy. The following application notes summarize the known activities of Murrangatin and provide detailed protocols for evaluating the experimental use of this compound in cancer cell lines.
Data Presentation: Summary of Murrangatin's Biological Activity
The following table summarizes the observed effects of Murrangatin in experimental settings. Researchers can use these findings as a basis for designing experiments with this compound.
| Biological Process | Cell Line / Model | Observed Effect of Murrangatin | Reference |
| Cell Proliferation | A549 (Lung Cancer) | Inhibition of cell growth | [1] |
| Angiogenesis | HUVECs, Zebrafish | Inhibition of cell proliferation, migration, invasion, and tube formation | [1][2] |
| Signaling Pathway | HUVECs | Attenuation of AKT phosphorylation | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams visualize the proposed signaling pathway of Murrangatin and a general experimental workflow for testing the anti-cancer effects of this compound.
Experimental Protocols
Here are detailed protocols for key experiments to assess the anti-cancer effects of this compound.
Protocol 1: Cytotoxicity Assay using MTT
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Remove the old medium from the wells and add 100 µL of the diluted compound or control solutions.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the IC50 concentration (and 0.5x and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
The cell populations can be distinguished as:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Protocol 3: Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of this compound on cancer cell migration.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified.
Materials:
-
Cancer cell line
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Compound Treatment:
-
Replace the PBS with a fresh medium containing a sub-lethal concentration of this compound (e.g., 0.1x or 0.25x IC50) to minimize cytotoxic effects. Use a vehicle control in a separate well.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points using software like ImageJ.
-
Calculate the percentage of wound closure as: [(Initial wound width - Wound width at time T) / Initial wound width] x 100%.
-
Compare the rate of wound closure between treated and control cells.
-
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AKT Signaling Pathways with Murrangatin Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin diacetate, a natural coumarin, has emerged as a significant tool for studying cellular signaling pathways, particularly the PI3K/AKT pathway, which is a critical regulator of cell proliferation, survival, and angiogenesis. Dysregulation of the AKT signaling cascade is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound has been shown to inhibit the activation of AKT by preventing its phosphorylation, thereby modulating downstream cellular processes. These application notes provide detailed protocols and data for utilizing this compound as an inhibitor of the AKT signaling pathway in cancer research.
Mechanism of Action
This compound exerts its inhibitory effect on the AKT signaling pathway by attenuating the phosphorylation of AKT at the Serine 473 (Ser473) residue.[1] This phosphorylation event, mediated by mTORC2, is crucial for the full activation of AKT. By preventing this key activation step, this compound effectively downregulates the entire downstream signaling cascade, leading to the inhibition of cellular processes that are dependent on AKT activity, such as cell proliferation, migration, and invasion.[1][2]
Data Presentation
The inhibitory effects of this compound on angiogenesis, a process heavily reliant on AKT signaling, have been quantified in vivo. The following table summarizes the dose-dependent effect of Murrangatin on the formation of subintestinal vessels (SIVs) in zebrafish embryos.
| Compound | Concentration (µM) | Effect on Subintestinal Vessel (SIV) Formation in Zebrafish Embryos |
| Murrangatin | 10 | Dose-dependently reduced the length of SIVs[1] |
| 50 | Dose-dependently reduced the length of SIVs[1] | |
| 100 | Completely blocked SIV formation[1] |
Signaling Pathway Diagram
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Murrangatin Diacetate in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin diacetate is a natural coumarin (B35378) derivative that has garnered interest for its potential therapeutic properties, including anti-cancer and anti-angiogenic activities. These application notes provide a detailed protocol for the dissolution of this compound for use in in vitro experiments, ensuring reproducible and reliable results. Additionally, an overview of a key signaling pathway affected by this compound is presented.
Data Presentation
This compound Properties
| Property | Value | Source |
| CAS Number | 51650-59-0 | [1] |
| Molecular Formula | C₁₉H₂₀O₇ | [2] |
| Molecular Weight | 360.4 g/mol | [3] |
| Appearance | Powder | [1] |
| Storage | -20°C | [2] |
Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][3] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 360.4 g/mol = 3.604 mg
-
-
-
Weighing:
-
Carefully weigh out 3.604 mg of this compound powder using a calibrated analytical balance and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous/cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[4]
-
Protocol for Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, while concentrations above 0.5% may cause cellular stress or death.[1][3]
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in your experiments.
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Studies
Caption: Workflow for preparing and using this compound in in vitro experiments.
Murrangatin and the AKT Signaling Pathway
Murrangatin has been shown to inhibit the AKT signaling pathway, which plays a crucial role in cell survival, proliferation, and angiogenesis.[5] The diagram below illustrates a simplified representation of this pathway and the inhibitory effect of Murrangatin.
Caption: Simplified AKT signaling pathway and the inhibitory action of this compound.
References
Murrangatin Diacetate in Drug Discovery Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin, a natural coumarin, has demonstrated significant potential in drug discovery, particularly in the fields of oncology and inflammation.[1][2] While the majority of published research focuses on Murrangatin, its diacetate form, Murrangatin diacetate, is of considerable interest for its potential for improved bioavailability and cell permeability. This document provides detailed application notes and experimental protocols based on the reported biological activities of Murrangatin, which are anticipated to be applicable to this compound. The primary activities highlighted are its anti-angiogenic effects via modulation of the AKT signaling pathway and its anti-inflammatory properties.[1][2]
I. Anti-Angiogenic Activity of Murrangatin
Murrangatin has been shown to inhibit tumor-induced angiogenesis, a critical process in cancer progression.[1][3] The mechanism of this inhibition involves the suppression of the AKT signaling pathway in endothelial cells.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the anti-angiogenic effects of Murrangatin.
Table 1: Effect of Murrangatin on Endothelial Cell Viability
| Concentration of Murrangatin | Cell Viability (%) |
| 0 µM (Control) | 100 |
| 10 µM | No significant change |
| 20 µM | No significant change |
| 40 µM | No significant change |
Data derived from studies on human umbilical vein endothelial cells (HUVECs).[1][3]
Table 2: Inhibition of Angiogenic Phenotypes in HUVECs by Murrangatin
| Assay | Treatment | Result (% of Control) |
| Cell Proliferation | Conditioned Medium (CM) | 130% |
| CM + 20 µM Murrangatin | ~105% | |
| CM + 40 µM Murrangatin | ~90% | |
| Cell Migration | Conditioned Medium (CM) | 100% (Wound closure) |
| CM + 20 µM Murrangatin | Significantly reduced | |
| CM + 40 µM Murrangatin | Markedly reduced | |
| Cell Invasion | Conditioned Medium (CM) | ~250 cells/field |
| CM + 20 µM Murrangatin | ~150 cells/field | |
| CM + 40 µM Murrangatin | ~80 cells/field | |
| Tube Formation | Conditioned Medium (CM) | ~120 branch points/field |
| CM + 20 µM Murrangatin | ~60 branch points/field | |
| CM + 40 µM Murrangatin | ~30 branch points/field |
Conditioned medium (CM) from A549 lung cancer cells was used to induce angiogenesis.[1][3]
Signaling Pathway
Murrangatin exerts its anti-angiogenic effects by specifically inhibiting the phosphorylation of AKT at Ser473, without affecting the ERK1/2 signaling pathway.[1][3]
Caption: Murrangatin inhibits angiogenesis by blocking AKT phosphorylation.
Experimental Protocols
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial cell medium (ECM).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Replace the medium with serum-free ECM containing various concentrations of this compound (e.g., 10, 20, 40 µM) with or without A549 conditioned medium.
-
Incubation: Incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow to 90-95% confluence.
-
Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free ECM containing different concentrations of this compound with or without A549 conditioned medium.
-
Image Acquisition: Capture images of the wound at 0 hours and 24 hours using a microscope.
-
Analysis: Measure the wound area at both time points to quantify cell migration.
-
Matrigel Coating: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed HUVECs (5 x 10⁴ cells) in the upper chamber in serum-free ECM containing various concentrations of this compound.
-
Chemoattractant: Add A549 conditioned medium to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24 hours at 37°C.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
-
Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated plate in serum-free ECM containing different concentrations of this compound with or without A549 conditioned medium.
-
Incubation: Incubate for 6-8 hours at 37°C.
-
Image Acquisition: Capture images of the tube-like structures using a microscope.
-
Analysis: Quantify the extent of tube formation by measuring the number of branch points or the total tube length.
Caption: Workflow for assessing anti-angiogenic activity.
II. Anti-Inflammatory Activity of Murrangatin
Murrangatin has also been reported to possess anti-inflammatory properties, primarily through the downregulation of key pro-inflammatory mediators.[2]
Mechanism of Action
The anti-inflammatory activity of Murrangatin is attributed to its ability to downregulate the expression and production of Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Prostaglandin E2 (PGE₂), and Matrix Metalloproteinase-13 (MMP-13).[2] This mechanism suggests a potential chondroprotective effect.[2]
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Murrangatin Diacetate in Lung Cancer Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin diacetate, a natural coumarin, has been investigated for its potential therapeutic applications. In the context of lung cancer research, the focus has primarily been on the anti-angiogenic properties of its parent compound, Murrangatin. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This document provides a comprehensive overview of the current understanding of Murrangatin and its diacetate form in lung cancer research, including detailed experimental protocols and data.
It is important to note that while Murrangatin has shown anti-angiogenic effects relevant to lung cancer, a study investigating the direct cytotoxic effects of Murrangatin acetate (B1210297) on the A549 human lung adenocarcinoma cell line found it to be inactive.[1] This suggests that the primary therapeutic potential of this compound family in lung cancer may lie in the inhibition of tumor-supporting processes like angiogenesis rather than direct cancer cell killing.
Data Presentation
Cytotoxicity Data
A study on compounds isolated from Murraya tetramera evaluated the cytotoxic activity of Murrangatin acetate against several cancer cell lines, including A549 (human lung adenocarcinoma). The results indicated a lack of cytotoxic activity for Murrangatin acetate against the tested cell lines.[1]
In contrast, the parent compound, Murrangatin, has demonstrated cytotoxicity against other cancer cell types.
| Compound | Cell Line | IC50 Value | Reference |
| Murrangatin | KKU-100 (Cholangiocarcinoma) | 2.9 µg/mL | [2] |
| Murrangatin Acetate | A549 (Lung Adenocarcinoma) | Inactive | [1] |
Anti-Angiogenic Activity of Murrangatin
Murrangatin has been shown to inhibit angiogenesis in a dose-dependent manner in a zebrafish model. This effect is crucial for restricting tumor growth by limiting blood supply.
| Compound | Model System | Concentration | Effect on Angiogenesis |
| Murrangatin | Zebrafish Embryos (in vivo) | 10 µM | Significant inhibition of subintestinal vessel (SIV) formation |
| 50 µM | Stronger inhibition of SIV formation | ||
| 100 µM | Complete blockade of SIV formation |
Signaling Pathway
Murrangatin exerts its anti-angiogenic effects, at least in part, through the inhibition of the AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and angiogenesis. The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
Cell Culture
-
A549 Human Lung Adenocarcinoma Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Culture in Endothelial Cell Growth Medium. Use cells at low passage numbers (2-5) for experiments to ensure optimal performance.
Preparation of Tumor-Conditioned Medium (TCM)
-
Culture A549 cells to near confluence.
-
Wash the cells with serum-free DMEM.
-
Incubate the cells in serum-free DMEM for 24 hours.
-
Collect the medium and centrifuge to remove cell debris.
-
Filter-sterilize the supernatant (TCM) and store at -80°C.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or Murrangatin) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
In Vitro Angiogenesis (Tube Formation) Assay
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30 minutes.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of TCM and different concentrations of Murrangatin.
-
Incubate for 4-6 hours at 37°C.
-
Observe the formation of tube-like structures under a microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.
Cell Migration Assay (Wound Healing Assay)
-
Grow HUVECs to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Incubate the cells with TCM and different concentrations of Murrangatin.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the width of the scratch to determine the extent of cell migration.
Western Blot Analysis for AKT Phosphorylation
-
Treat HUVECs with TCM and Murrangatin for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-AKT (Ser473) and total AKT.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize the level of phospho-AKT to total AKT.
Conclusion
Current research indicates that this compound itself may not possess direct cytotoxic effects against A549 lung cancer cells. However, its parent compound, Murrangatin, demonstrates significant anti-angiogenic properties by inhibiting the AKT signaling pathway. This suggests a potential therapeutic application for Murrangatin and its derivatives as anti-angiogenic agents in lung cancer treatment, targeting the tumor microenvironment rather than the cancer cells directly. Further research is warranted to explore the full potential of this class of compounds, including in vivo efficacy in lung cancer models and a more detailed elucidation of their mechanism of action.
References
Application Note: Quantification of Murrangatin Diacetate using High-Performance Liquid Chromatography (HPLC) with Diode Array and Mass Spectrometric Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin, a naturally occurring coumarin (B35378) found in plants such as Murraya exotica, is a subject of interest for its potential biological activities.[1] Its derivative, Murrangatin diacetate, may be isolated from natural sources or synthesized to enhance its properties. Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies in drug development. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) for the quantitative analysis of this compound in plant extracts.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol). A Diode Array Detector (DAD) is used for initial detection and quantification based on the analyte's UV absorbance, while a Mass Spectrometer (MS) detector provides confirmation of the analyte's identity based on its mass-to-charge ratio (m/z) and fragmentation pattern, ensuring high specificity. Quantification is performed using an external standard method by constructing a calibration curve from a series of known concentrations of a this compound reference standard.
Materials and Reagents
3.1 Equipment
-
HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (Agilent, Waters, or equivalent)
-
Mass Spectrometer (Single Quadrupole or Tandem Quadrupole) with an Electrospray Ionization (ESI) source
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Volumetric flasks and pipettes (Class A)
-
HPLC vials
3.2 Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (LC-MS grade)
-
Plant material (dried and powdered)
Experimental Protocols
4.1 Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition. For example, to prepare a 100 µg/mL intermediate solution, pipette 1 mL of the primary stock into a 10 mL volumetric flask and dilute to volume. From this, prepare calibration standards in the range of 0.1 - 20 µg/mL.
4.2 Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 40-50°C in an oven or by freeze-drying to a constant weight.[2] Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection and Re-extraction: Carefully collect the supernatant. To ensure exhaustive extraction, repeat the extraction process on the plant residue with another 20 mL of methanol. Combine the supernatants.
-
Evaporation: Evaporate the combined methanolic extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.
-
Reconstitution and Filtration: Reconstitute the dried residue with 5 mL of the initial mobile phase. Vortex for 2 minutes and sonicate for 5 minutes. Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]
4.3 HPLC-DAD/MS Method
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % A % B 0.0 85 15 20.0 40 60 25.0 5 95 30.0 5 95 30.1 85 15 | 35.0 | 85 | 15 |
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
DAD Settings:
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., 254 nm and 320 nm, to be determined by UV scan of the standard).
-
Bandwidth: 4 nm
-
Reference Wavelength: 360 nm
-
-
MS Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-600
-
Selected Ion Monitoring (SIM): Monitor the [M+H]⁺ ion for this compound.
-
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5] The validation parameters and their hypothetical acceptance criteria and results are summarized below.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks at the retention time of the analyte. Peak purity index > 0.99. | No interference observed from blank or placebo. Peak purity index was 0.999. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9995 |
| Range | 0.1 - 20 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | 0.85% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.20% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | 0.10 µg/mL |
| Robustness | RSD ≤ 2.0% for small variations in method parameters. | The method was robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Data Presentation and Calculations
6.1 Calibration Curve
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The linearity of the method is assessed by the correlation coefficient (R²) of the linear regression analysis.
Table 1: Hypothetical Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,980 |
| 5.0 | 759,900 |
| 10.0 | 1,525,100 |
| 20.0 | 3,048,500 |
6.2 Calculation of this compound Concentration in Plant Sample
The concentration of this compound in the prepared sample solution is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte in the sample (µg/mL)
-
c = y-intercept of the calibration curve
The final concentration in the original plant material is calculated as follows:
Concentration (mg/g) = (C * V * D) / W
Where:
-
C = Concentration from the calibration curve (µg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the initial plant material (g)
Visualization of Workflows
References
- 1. Murrangatin | CAS#:37126-91-3 | Chemsrc [chemsrc.com]
- 2. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. actascientific.com [actascientific.com]
Murrangatin Diacetate Treatment in Zebrafish Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin, a natural coumarin, and its derivatives such as Murrangatin diacetate, have garnered interest for their potential therapeutic properties.[1] This document provides detailed application notes and protocols for studying the effects of this compound in zebrafish (Danio rerio) models, with a particular focus on its anti-angiogenic properties and mechanism of action. The zebrafish model offers significant advantages for in vivo studies, including rapid development, optical transparency, and genetic tractability, making it an ideal platform for drug screening and validation. The protocols outlined below are based on established methodologies and findings from studies investigating the effects of Murrangatin on angiogenesis and associated signaling pathways.[2]
Chemical Information
| Compound | Murrangatin |
| CAS Number | 37126-91-3[1] |
| Molecular Formula | C15H16O5[3][4] |
| Molecular Weight | 276.28 g/mol [3] |
| Chemical Structure | 8-[(1S,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one[3] |
Note: The primary research focuses on "Murrangatin." this compound (CAS 51650-59-0, Molecular Formula C19H20O7) is a related compound.[5] The protocols provided are based on the effects of Murrangatin, assuming a similar mechanism of action for its diacetate derivative, which may be hydrolyzed to the active form.
Application: Anti-Angiogenesis Studies in Zebrafish
Murrangatin has been shown to be a potent inhibitor of angiogenesis in zebrafish embryos.[2] This effect is particularly evident in the development of the subintestinal vessels (SIVs). The transgenic zebrafish line Tg(fli1:EGFP), which expresses enhanced green fluorescent protein (EGFP) in endothelial cells, is a powerful tool for visualizing and quantifying these effects.[6][7][8][9][10]
Quantitative Data Summary
The following table summarizes the observed effects of Murrangatin on the subintestinal vessel (SIV) development in Tg(fli1:EGFP) zebrafish embryos following a 72-hour treatment period.
| Treatment Group | Concentration (µM) | Observed Effect on SIV Development |
| Vehicle Control (0.2% DMSO) | 0 | Normal formation of a basket-like SIV structure. |
| Murrangatin | 10 | Dose-dependent reduction in the length and complexity of SIVs.[2] |
| Murrangatin | 50 | Significant inhibition of SIV growth (p < 0.01).[2] |
| Murrangatin | 100 | Complete blockage of SIV formation.[2] |
Experimental Protocols
Protocol 1: Zebrafish Anti-Angiogenesis Assay
This protocol details the methodology for assessing the anti-angiogenic effects of this compound on the development of subintestinal vessels (SIVs) in Tg(fli1:EGFP) zebrafish embryos.
Materials:
-
Tg(fli1:EGFP) zebrafish embryos
-
This compound stock solution (in DMSO)
-
Embryo water (60 µg/mL Instant Ocean salt in deionized water)
-
Pronase (for dechorionation)
-
Tricaine (anesthetic)
-
Multi-well plates (24- or 48-well)
-
Fluorescence stereomicroscope or confocal microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Embryo Collection and Staging:
-
Set up natural mating crosses of adult Tg(fli1:EGFP) zebrafish.
-
Collect freshly fertilized eggs and incubate them at 28.5°C in embryo water.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos using pronase.
-
Select healthy, normally developing embryos for the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in embryo water from the DMSO stock. Ensure the final DMSO concentration in all groups (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.2%).
-
Transfer 15-20 dechorionated embryos per well into a multi-well plate.
-
Remove the embryo water and add the corresponding treatment solutions (vehicle control, and 10, 50, and 100 µM this compound).
-
Incubate the embryos at 28.5°C for 48 hours (from 24 hpf to 72 hpf).
-
-
Imaging and Quantification:
-
At 72 hpf, anesthetize the embryos using tricaine.
-
Mount the embryos in a lateral orientation on a microscope slide.
-
Capture images of the SIV plexus using a fluorescence microscope.
-
Quantify the extent of SIV development. This can be done by measuring the total length of the SIVs or the area of the SIV plexus using image analysis software.[11]
-
-
Data Analysis:
-
Compare the measurements from the this compound-treated groups to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
Protocol 2: Western Blot Analysis of AKT Phosphorylation
This protocol describes the procedure for examining the effect of this compound on the phosphorylation of AKT in zebrafish embryos, a key downstream target in its anti-angiogenic mechanism.[2]
Materials:
-
Zebrafish embryos (treated as in Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal for each sample.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound in inhibiting angiogenesis.
Caption: Experimental workflow for the zebrafish anti-angiogenesis assay.
References
- 1. Murrangatin | CAS#:37126-91-3 | Chemsrc [chemsrc.com]
- 2. Patterning mechanisms of the sub-intestinal venous plexus in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murrangatin | C15H16O5 | CID 13917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Murrangatin | C15H16O5 | CID 13917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transgenic fluorescent zebrafish Tg(fli1:EGFP)y¹ for the identification of vasotoxicity within the zFET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo imaging of embryonic vascular development using transgenic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.15. Zebrafish Subintestinal Vessel (SIV) Formation [bio-protocol.org]
- 12. ZFIN: Zebrafish Book: Molecular Methods [zfin.org]
- 13. zfin.atlassian.net [zfin.atlassian.net]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving Murrangatin diacetate solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Murrangatin diacetate, a hydrophobic coumarin (B35378) compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For experimental purposes, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v).[1][2][3] While some robust cell lines may tolerate up to 0.5%, it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent itself.[2][4]
Q3: My this compound precipitates immediately when I add it to my cell culture medium. What is happening?
A3: This phenomenon, often called "crashing out" or "solvent shock," is common with hydrophobic compounds.[5][6] It occurs when a concentrated DMSO stock solution is rapidly diluted into an aqueous environment like cell culture media. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous solution and precipitate.[5][6]
Q4: How can I prevent my this compound from precipitating in the incubator over time?
A4: Delayed precipitation can occur due to changes in the media's physicochemical properties, such as pH shifts or interactions with media components.[5][7] To mitigate this, ensure your final working concentration is below the maximum soluble concentration in your specific media. Performing a solubility test prior to your main experiment is highly recommended. Additionally, ensuring the media is well-buffered and minimizing temperature fluctuations can help maintain the compound's solubility.[7][8]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: Rapid dilution of the concentrated DMSO stock into the aqueous cell culture medium.[5][6] | 1. Pre-warm the media: Always use cell culture media pre-warmed to 37°C.[5] 2. Gradual Dilution: Add the DMSO stock solution dropwise to the pre-warmed media while gently swirling or vortexing.[5][6] 3. Serial Dilution: Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed media before adding it to the final volume.[5] |
| High Final Concentration: The desired experimental concentration of this compound exceeds its solubility limit in the cell culture medium.[5] | 1. Reduce the Final Concentration: Lower the target concentration and perform a dose-response experiment to determine the highest effective and soluble concentration. 2. Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium before conducting your main experiment (see Experimental Protocols). | |
| Delayed Precipitation (in incubator) | Media Instability: Changes in pH or temperature of the culture medium over time can decrease the solubility of the compound.[5][8] | 1. Ensure Proper Incubation: Maintain a stable temperature (37°C) and CO2 level in your incubator. 2. Use Freshly Prepared Media: Use freshly prepared or properly stored media to ensure buffering capacity is optimal. |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[5] | 1. Test Different Media Formulations: If precipitation persists, consider trying a different basal media formulation. 2. Serum Concentration: If using serum, be aware that protein binding can affect compound availability and solubility. Consistency in serum batches is important. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of 100% sterile DMSO to achieve the desired high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Prevention of Precipitation
This protocol outlines the recommended serial dilution method to prepare a final working solution of this compound in cell culture medium.
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) in a 37°C water bath.
-
Intermediate Dilution:
-
In a sterile tube, prepare an intermediate dilution of your this compound stock solution in the pre-warmed cell culture medium. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could make a 1:100 intermediate dilution to 100 µM.
-
Add the DMSO stock to the media slowly and dropwise while gently vortexing.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve your target concentration.
-
Gently mix the final working solution by inverting the tube or pipetting up and down.
-
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation or cloudiness.
Protocol 3: Determining the Maximum Soluble Concentration of this compound
This experiment will help you determine the upper concentration limit for your specific cell culture medium.
-
Prepare a Serial Dilution in DMSO: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in 100% DMSO.
-
Dilute in Media: In a 96-well plate, add a fixed volume of your pre-warmed cell culture medium to each well (e.g., 198 µL).
-
Add Compound Dilutions: Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 2 µL), ensuring the final DMSO concentration remains constant and non-toxic (e.g., 1%). Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for this compound in your specific experimental setup.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimizing Murrangatin Diacetate Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Murrangatin diacetate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
Murrangatin is a natural coumarin (B35378) compound that has demonstrated anti-cancer properties. Its diacetate form is often used in research. The primary known mechanism of action for Murrangatin is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2] Specifically, it has been shown to decrease the phosphorylation of Akt, a key protein in this pathway that promotes cell survival, growth, and proliferation.[1] By inhibiting Akt activation, Murrangatin can suppress tumor-induced angiogenesis (the formation of new blood vessels) and inhibit the proliferation of cancer cells.[1][2]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
Based on studies with Human Umbilical Vein Endothelial Cells (HUVECs), a starting concentration range of 10 µM to 100 µM is recommended for initial experiments.[1] However, the optimal concentration is highly dependent on the specific cell line and the biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cell line.
Q3: How should I prepare a stock solution of this compound?
Due to the hydrophobic nature of many coumarin compounds, it is recommended to first dissolve this compound in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[3][4][5] It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5][6]
Q4: What are the potential challenges when working with this compound in cell culture?
Common challenges associated with natural compounds like this compound include:
-
Solubility: The compound may have poor solubility in aqueous cell culture media, leading to precipitation and inaccurate dosing.[3][7]
-
Stability: The stability of the compound in culture media over the course of an experiment can be a concern. Coumarin stability can be influenced by factors like pH and exposure to light.[8][9]
-
Assay Interference: Some coumarins can interfere with common cytotoxicity assays like the MTT assay by directly reducing the reagent, leading to inaccurate results.[3]
Troubleshooting Guides
Issue 1: this compound precipitates in the cell culture medium.
| Potential Cause | Recommended Solution |
| Poor aqueous solubility. | Ensure the compound is fully dissolved in the DMSO stock solution before diluting into pre-warmed (37°C) culture medium.[7] Perform the final dilution in serum-free medium before adding to the cells. |
| Final DMSO concentration is too high. | Keep the final DMSO concentration in the culture medium at or below 0.1%.[5][6] Prepare higher concentration stock solutions to minimize the volume of DMSO added. |
| Interaction with media components. | Prepare a working stock of this compound in your cell culture medium by slowly adding the DMSO stock while vortexing the medium. Then, add this prediluted solution to your cells.[7] |
Issue 2: High variability in cytotoxicity assay results.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use a calibrated pipette for accurate cell numbers in each well. |
| Compound precipitation. | Visually inspect wells for precipitate under a microscope. If present, refer to the troubleshooting guide for solubility issues.[3] |
| Pipetting errors during compound dilution or addition. | Use calibrated pipettes and be consistent with your technique. Prepare a master mix of the final compound dilution to add to replicate wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity. |
Issue 3: No significant effect on cell viability, even at high concentrations.
| Potential Cause | Recommended Solution | | Compound inactivity in the chosen cell line. | The specific cell line may be resistant to the effects of this compound. Consider testing on a panel of different cell lines. | | Insufficient incubation time. | The compound may require a longer exposure time to exert its effects. Perform a time-course experiment (e.g., 24, 48, and 72 hours). | | Compound degradation. | Prepare fresh stock solutions for each experiment and protect them from light.[10] Consider performing a stability study of the compound in your culture medium. |
Data Presentation
Illustrative IC50 Values of this compound in Various Cancer Cell Lines
The following table provides a hypothetical, yet realistic, summary of IC50 values for this compound to guide your experimental design. It is imperative to determine the IC50 value for your specific cell line experimentally.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Illustrative |
| A549 | Lung Carcinoma | 48 | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 48 | 38.2 |
| PC-3 | Prostate Adenocarcinoma | 72 | 19.8 |
| HeLa | Cervical Adenocarcinoma | 48 | 45.1 |
| HUVEC | Normal Endothelial Cells | 48 | > 100 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Ensure the final DMSO concentration is below 0.1%.[11]
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of AKT Phosphorylation
This protocol is for detecting changes in the phosphorylation of AKT at Ser473 after this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control.[12]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[13]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[14]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[14]
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
preventing degradation of Murrangatin diacetate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of Murrangatin diacetate in solution. Our goal is to help you ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: Loss of activity is often a primary indicator of compound degradation. This compound, being a diacetate ester derivative of a coumarin (B35378), is susceptible to several degradation pathways in solution, including hydrolysis, photodegradation, and oxidation. The rate of degradation can be influenced by solvent, pH, temperature, and exposure to light.
Q2: What are the visible signs of this compound degradation?
A2: Visual cues of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to monitor the purity and concentration of your solution over time.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: Based on general solubility principles for coumarins, organic solvents such as DMSO or ethanol (B145695) are often suitable for preparing stock solutions.[1] For aqueous experimental media, it is advisable to prepare fresh dilutions from a high-concentration stock in an organic solvent. The stability of coumarins can vary in different aqueous buffers, with degradation often accelerated under alkaline conditions.[2]
Q4: How should I store my this compound solutions?
A4: For optimal stability, stock solutions should be stored at low temperatures, such as 2-8°C for short-term storage or -20°C for long-term storage, in tightly sealed containers protected from light.[3] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Q5: Can the pH of my experimental buffer affect the stability of this compound?
A5: Yes, pH is a critical factor. The ester groups of this compound are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The lactone ring of the coumarin core can also undergo hydrolysis under strong basic conditions.[4] It is recommended to maintain the pH of your solution within a neutral range (pH 6-8) if experimentally feasible.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound in solution.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations | Analytical Verification |
| Gradual loss of compound efficacy in bioassays. | Hydrolysis: The diacetate ester groups are susceptible to hydrolysis, yielding the less active or inactive monoacetate or diol forms. This can be accelerated by non-neutral pH and elevated temperatures. | - Prepare fresh solutions before each experiment.- If using aqueous buffers, ensure the pH is maintained in the neutral range (6-8).- Store stock solutions in an anhydrous organic solvent (e.g., DMSO) at -20°C.[3]- Minimize the time the compound spends in aqueous media before use. | - Use HPLC to monitor for the appearance of more polar degradation products over time.- Compare the chromatograms of fresh and aged solutions. |
| Inconsistent results between experiments. | Photodegradation: Coumarins are known to be light-sensitive. Exposure to UV or even ambient light can lead to photodimerization or other photochemical reactions, altering the compound's structure and activity.[5] | - Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental procedures. | - Analyze samples by HPLC-UV, looking for a decrease in the main peak area and the emergence of new peaks after light exposure. |
| Appearance of a yellow tint in the solution. | Oxidation: The coumarin core can be susceptible to oxidation, which may be catalyzed by exposure to air (oxygen) or the presence of metal ions.[3] This can lead to the formation of colored byproducts. | - Degas solvents before use, particularly for long-term experiments.- Consider adding a small amount of an antioxidant (e.g., BHT), if compatible with your experimental system.- Use high-purity solvents to minimize metal ion contamination. | - HPLC-MS analysis can help identify potential oxidation products (e.g., hydroxylated derivatives). |
| Precipitation of the compound from solution. | Poor Solubility/Degradation: The degradation products may have different solubility profiles than the parent compound, leading to precipitation. Alternatively, the initial solvent may not be optimal. | - Confirm the solubility of this compound in your chosen solvent system.- If using aqueous buffers, ensure the final concentration of the organic co-solvent (from the stock solution) is not high enough to cause precipitation.- Analyze the precipitate to determine if it is the parent compound or a degradation product. | - Centrifuge the solution and analyze both the supernatant and the redissolved precipitate by HPLC. |
Experimental Protocols
To systematically investigate and mitigate the degradation of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify its degradation pathways and establish its stability profile.
Protocol: Forced Degradation Study of this compound
1. Objective: To determine the intrinsic stability of this compound and identify its primary degradation pathways under various stress conditions.
2. Materials:
- This compound
- HPLC-grade acetonitrile (B52724), methanol, and water
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity buffers (e.g., phosphate, acetate)
- Amber HPLC vials
3. Stock Solution Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
4. Stress Conditions:
5. Analytical Method:
6. Data Interpretation:
Visualizations
The following diagrams illustrate the potential degradation pathways of this compound and a logical workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of oxidation products in coumarin-mediated Fe(hydr)oxide mineral dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Murrangatin Diacetate in Angiogenesis Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Murrangatin diacetate in various angiogenesis assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a direct question-and-answer format.
Q1: I am not observing any inhibition of tube formation with this compound. What could be the cause?
A1: This is a common issue that can stem from several factors related to the experimental setup, the compound itself, or the cells.
-
Problem: No tube network formation, even in the positive control.
-
Possible Cause: The endothelial cells (e.g., HUVECs) may be unhealthy, too old (high passage number), or seeded at an incorrect density.[1][2] Cells at passages greater than six may lose their ability to form extensive tubular networks.[2]
-
Solution: Use healthy, low-passage cells (ideally between P2 and P6).[2] Optimize the cell seeding density; too few cells will not form a network, while too many will form a monolayer.[2]
-
-
Problem: The positive control (e.g., VEGF-stimulated) forms tubes, but this compound shows no effect.
-
Possible Cause 1: Compound Concentration. The concentration of this compound may be too low to elicit an inhibitory response.
-
Solution 1: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell type and conditions.
-
Possible Cause 2: Inactive Compound. The compound may have degraded due to improper storage or handling.
-
Solution 2: Ensure the compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions for each experiment.
-
Possible Cause 3: Cell Signaling Pathway. While this compound is known to inhibit the AKT signaling pathway, your specific endothelial cells might be relying on alternative pro-angiogenic pathways (e.g., ERK 1/2) under your experimental conditions.[3][4][5] this compound does not significantly affect ERK 1/2 phosphorylation.[3][5]
-
Solution 3: Confirm the activation of the AKT pathway in your positive control using Western blotting for phosphorylated AKT (p-AKT Ser473). If the AKT pathway is not activated, this compound's inhibitory effect will be minimal.
-
Q2: My cell migration/invasion assay results with this compound are inconsistent. Why?
A2: Inconsistent results in Transwell or wound-healing assays can be frustrating. Precision in cell handling and assay setup is critical.
-
Problem: High variability between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Pipetting errors can lead to different numbers of cells in each well or Transwell insert.
-
Solution 1: Ensure you have a homogenous single-cell suspension before seeding. For Transwell assays, run samples in triplicate to identify and exclude outliers.[6]
-
Possible Cause 2: Scratches in Wound-Healing Assay. The "wound" or scratch made in the cell monolayer may be of inconsistent width.
-
Solution 2: Use a p200 pipette tip or a specialized scratch-making tool to create uniform wounds. Capture images immediately after scratching (T=0) to normalize the final wound closure measurements.
-
-
Problem: No cell migration in the control group.
-
Possible Cause: Chemoattractant is ineffective. The chemoattractant (e.g., FBS, specific growth factors in the lower chamber of a Transwell) is not stimulating migration.
-
Solution: Ensure the chemoattractant concentration is optimal. For many cell types, 10% FBS is a potent chemoattractant.[7] Serum-starving the cells for a few hours before the assay can increase their sensitivity to the chemoattractant.
-
-
Problem: this compound appears to increase migration.
-
Possible Cause: Cytotoxicity at high concentrations. Very high, cytotoxic concentrations of a compound can cause cell death and detachment, which may be misinterpreted as migration in a wound-healing assay (a wider "wound") or result in fewer cells on the Transwell membrane for non-obvious reasons.
-
Solution: First, perform a cell viability or proliferation assay (e.g., MTT assay) to determine the cytotoxic concentration range of this compound for your cells. Use non-toxic concentrations for migration and invasion assays.
-
Q3: How do I know if this compound is cytotoxic to my endothelial cells?
A3: It is crucial to distinguish between anti-angiogenic and cytotoxic effects. A compound that simply kills the cells is not a specific angiogenesis inhibitor.
-
Solution: Perform a cell proliferation assay, such as the MTT assay, in parallel with your angiogenesis assays.[4] Treat the endothelial cells with the same concentrations of this compound used in your functional assays. A significant decrease in cell viability indicates cytotoxicity. Research has shown that this compound can inhibit the proliferation of HUVECs induced by tumor-conditioned media.[3] Your goal is to find a concentration that inhibits angiogenesis (tube formation, migration) without causing widespread cell death.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on various angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with tumor-conditioned medium (CM).
Table 1: Effect of this compound on HUVEC Migration
| Concentration (µM) | Inhibition of Cell Migration (%) |
| 10 | 6.7% |
| 50 | 16.6% |
| 100 | 65.4% |
| (Data sourced from a wound-healing assay where inhibition is relative to controls treated with conditioned medium alone)[3] |
Table 2: Effect of this compound on HUVEC Invasion
| Concentration (µM) | Inhibition of Cell Invasion |
| 10 | Significant Inhibition |
| 50 | Stronger Inhibition |
| 100 | Strongest Inhibition |
| (Data sourced from a Transwell invasion assay. Specific percentages were not provided, but a dose-dependent inhibitory effect was reported)[3] |
Table 3: Effect of this compound on HUVEC Proliferation
| Concentration (µM) | Effect on Cell Viability |
| 10 | Significant Inhibition |
| 50 | Stronger Inhibition |
| 100 | Strongest Inhibition |
| (Data sourced from an MTT assay on HUVECs stimulated with conditioned media. The results indicate a dose-dependent inhibition of proliferation)[3] |
Experimental Protocols
The following are detailed, generalized protocols for key in vitro angiogenesis assays. These should be adapted and optimized for your specific cell type, laboratory conditions, and experimental goals when testing this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Basement membrane extract (BME), such as Matrigel®
-
Pre-chilled, sterile 96-well plate
-
Endothelial cells (e.g., HUVECs, passages 2-6)
-
Appropriate cell culture medium (e.g., EGM-2)
-
Serum-free basal medium
-
This compound stock solution
-
Positive control (e.g., VEGF) and negative control (vehicle)
Procedure:
-
Plate Coating: Thaw the BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of the pre-chilled 96-well plate. Ensure the entire surface of the well is covered.[1]
-
Gelling: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel.[1][8]
-
Cell Preparation: While the gel solidifies, harvest endothelial cells that are 70-90% confluent. Resuspend the cells in serum-free basal medium to create a single-cell suspension. Perform a cell count.
-
Treatment Preparation: Prepare cell suspensions containing the desired concentrations of this compound, vehicle control, or positive control. The recommended cell density is typically 1x10⁴ to 2x10⁴ cells per well, but this must be optimized.[1][8]
-
Seeding: Carefully add 100 µL of the cell suspension to each corresponding well on top of the solidified BME. Avoid introducing bubbles or disturbing the gel layer.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. The optimal time for tube formation can vary depending on the cell type and stimuli.[9]
-
Analysis: Visualize and photograph the tube network using an inverted microscope. Quantify the results by measuring parameters such as total tube length, number of nodes/junctions, and number of loops using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[10]
Transwell Cell Migration/Invasion Assay
This assay measures the chemotactic ability of cells to move through a porous membrane. For invasion assays, the membrane is coated with a layer of BME.
Materials:
-
Transwell inserts (typically 8 µm pore size for endothelial cells)[7]
-
24-well companion plates
-
Endothelial cells
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS or VEGF)
-
This compound stock solution
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727), crystal violet)
-
BME (for invasion assay only)
Procedure:
-
(For Invasion Assay Only): Thaw BME on ice. Dilute the BME with cold, serum-free medium according to the manufacturer's instructions. Add 50-100 µL of the diluted BME to the upper chamber of each Transwell insert. Incubate at 37°C for 1-2 hours to allow it to gel.
-
Cell Preparation: Culture endothelial cells to ~80-90% confluency. Serum-starve the cells for 2-6 hours prior to the assay. Harvest the cells and resuspend them in serum-free medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL.
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-24 hours. The optimal time depends on the cell type and chemoattractant used.
-
Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[11]
-
Fix and Stain: Fix the migrated cells on the bottom of the membrane with methanol for 10-20 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.
-
Analysis: Gently wash the inserts in water to remove excess stain and allow them to air dry. Count the number of migrated cells in several representative fields of view under a microscope.
MTT Cell Proliferation Assay
This colorimetric assay determines cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
96-well plate
-
Endothelial cells
-
Complete culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[4]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed endothelial cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[4]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium from the wells. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle pipetting or shaking.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[4] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Visualizations
Signaling Pathway of this compound in Angiogenesis
Caption: this compound inhibits angiogenesis by blocking the phosphorylation of AKT.
Experimental Workflow for Testing this compound
Caption: Workflow for evaluating the anti-angiogenic effects of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.9. HUVEC Culture and MTT Assay [bio-protocol.org]
- 5. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. protocols.io [protocols.io]
- 8. abcam.com [abcam.com]
- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Quantitative Analysis of Factors Regulating Angiogenesis for Stem Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Murrangatin diacetate stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of Murrangatin diacetate for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Recommended storage conditions are summarized below.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container and Conditions |
| Solid Powder | -20°C | Up to 3 years | In a well-closed container, protected from air and light. |
| 2-8°C | Short-term | In a well-closed container, protected from air and light.[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | In a tightly sealed vial, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is advisable to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it with the aqueous-based experimental medium to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5%).
Q3: What are the main stability concerns with this compound?
A3: this compound has two primary structural features that can affect its stability: a coumarin (B35378) core and two acetate (B1210297) groups.
-
Hydrolysis of Diacetate Groups: The ester linkages of the diacetate groups are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This will result in the formation of the corresponding diol, Murrangatin. It is recommended to maintain solutions at a neutral pH to minimize hydrolysis.[2][3][4][5][6]
-
Coumarin Core Instability: Coumarins can be sensitive to light (photodegradation) and may be unstable under basic pH conditions.[1][7] It is crucial to protect solutions containing this compound from light and to avoid exposure to alkaline environments.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should not be stored with or exposed to strong oxidizing agents, strong reducing agents, strong acids, or strong alkalis. It is also advisable to avoid high heat.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degradation in culture medium. Standard cell culture media are often buffered at a slightly alkaline pH (e.g., 7.2-7.4), which can lead to the slow hydrolysis of the diacetate groups or degradation of the coumarin core over long incubation times.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of this compound in media immediately before each experiment.
-
Minimize the incubation time as much as the experimental design allows.
-
Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium.
-
Analyze the compound's integrity in the medium over time using techniques like HPLC.
-
-
-
Possible Cause 2: Photodegradation. Exposure to ambient light or the light source of a plate reader or microscope can cause photodegradation of the coumarin structure.
-
Troubleshooting Steps:
-
Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize the exposure of plates to light during incubation and reading.
-
When using fluorescence microscopy, use the lowest possible excitation light intensity and exposure time.
-
-
Problem 2: High background fluorescence or assay interference.
-
Possible Cause: Intrinsic fluorescence of this compound or its degradation products. Coumarins are known to be fluorescent. This intrinsic fluorescence can interfere with assays that use fluorescence as a readout.
-
Troubleshooting Steps:
-
Run a control experiment with this compound alone (without the assay reagents or cells) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
If there is significant overlap, consider using an alternative assay with a different detection method (e.g., colorimetric, luminescent).
-
If an alternative assay is not possible, subtract the background fluorescence of the compound from your experimental readings.
-
-
Problem 3: Poor solubility or precipitation in aqueous buffers.
-
Possible Cause: Low aqueous solubility. While soluble in organic solvents like DMSO, this compound may have limited solubility in aqueous buffers, leading to precipitation upon dilution.
-
Troubleshooting Steps:
-
Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system.
-
Prepare dilutions in a stepwise manner, vortexing or sonicating gently between steps.
-
Visually inspect the final solution for any signs of precipitation before adding it to your experiment.
-
Consider the use of a non-toxic solubilizing agent, but validate its compatibility with your assay first.
-
-
Experimental Protocols
While a specific, detailed experimental protocol for a this compound stability study was not found in the provided search results, a general protocol for assessing the stability of a compound in solution can be adapted.
Protocol: Assessing the pH Stability of this compound by HPLC
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 37°C) and protect them from light.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test solution.
-
HPLC Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the degradation kinetics.
Visualizations
Caption: General workflow for experiments using this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Coumarins in Phormium (New Zealand Flax) Fibers: Their Role in Fluorescence and Photodegradation | Semantic Scholar [semanticscholar.org]
overcoming resistance to Murrangatin diacetate in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Murrangatin diacetate resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural product known to exhibit anti-cancer properties. Its primary mechanism involves the inhibition of tumor-induced angiogenesis. It suppresses the proliferation, migration, and invasion of endothelial cells. This anti-angiogenic effect is mediated, at least in part, through the downregulation of the AKT signaling pathway, a critical regulator of cell survival and proliferation.[1][2]
Q2: What are the common mechanisms by which cancer cells develop resistance to therapeutic agents?
A2: Cancer cells can develop resistance through various mechanisms, which can be broadly categorized as intrinsic (pre-existing) or acquired (developed during treatment). Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump drugs out of the cell, reducing intracellular concentration.[3][4]
-
Drug Target Alteration: Genetic mutations in the drug's molecular target can prevent the drug from binding effectively.[3]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, ensuring their survival and proliferation.[3]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins, like those in the Bcl-2 family, can make cells resistant to programmed cell death induced by the drug.[5][6][7]
-
Enhanced DNA Repair: Increased capacity to repair DNA damage caused by certain chemotherapeutic agents.[6][7]
-
Drug Inactivation: Cancer cells may increase their metabolic capacity to inactivate the drug.[6][7]
Q3: What are the hypothesized resistance mechanisms specific to this compound?
A3: While specific resistance mechanisms to this compound have not been formally documented, based on its known action on the AKT pathway and common resistance patterns, the following are strong possibilities:
-
Upregulation of ABCB1/P-gp: As a natural product, this compound may be a substrate for efflux pumps like P-glycoprotein.
-
AKT Pathway Reactivation: Cells could acquire mutations downstream of the point of inhibition or activate parallel pathways (e.g., ERK/MAPK) to restore pro-survival signaling.
-
Overexpression of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 or Mcl-1 could counteract the pro-apoptotic pressure from AKT inhibition, preventing cell death.
Troubleshooting Guide
Issue 1: A significant increase in the IC50 value of this compound is observed in my cell line.
This indicates the development of acquired resistance. The following workflow can help confirm and characterize this resistance.
Step 1: Confirm the Resistance Phenotype
-
Action: Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) comparing the parental (sensitive) cell line with the suspected resistant cell line.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant line.
Step 2: Investigate Common Resistance Mechanisms
-
Hypothesis A: Increased Drug Efflux via ABCB1/P-gp.
-
Action:
-
Assess the protein expression of ABCB1/P-gp via Western Blotting in both parental and resistant cells.
-
Perform a functional assay by co-administering this compound with a known ABCB1 inhibitor (e.g., Verapamil, Elacridar).[8][9] Re-sensitization to this compound in the presence of the inhibitor confirms this mechanism.
-
-
-
Hypothesis B: Alterations in the AKT Signaling Pathway.
-
Action:
-
Analyze the phosphorylation status of AKT (at Ser473) and key downstream effectors (e.g., mTOR, GSK3β) in both cell lines, with and without this compound treatment, using Western Blotting.
-
Resistant cells may show persistent downstream signaling despite AKT inhibition, suggesting activation of a bypass pathway.
-
-
-
Hypothesis C: Upregulation of Anti-Apoptotic Proteins.
-
Action:
-
Measure the expression levels of key Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) via Western Blotting.
-
An increased ratio of anti-apoptotic to pro-apoptotic proteins in the resistant line is a strong indicator.
-
-
Step 3: Strategies to Overcome Resistance
-
If ABCB1 is overexpressed: Use combination therapy with an ABCB1 inhibitor or utilize drugs that are not substrates for this pump.[8][9]
-
If bypass pathways are activated: Combine this compound with an inhibitor targeting the activated bypass pathway (e.g., an ERK inhibitor).
-
If anti-apoptotic proteins are upregulated: Combine this compound with a BH3 mimetic or a Bcl-2 inhibitor (e.g., Venetoclax) to restore the cell's ability to undergo apoptosis.[5][10][11]
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting this compound resistance.
Data Presentation
The following tables present hypothetical but representative data for a sensitive parental cell line (e.g., A549) and its derived this compound-resistant subline (A549-MDR).
Table 1: Drug Sensitivity Profile Comparison of IC50 values for this compound and other cytotoxic agents.
| Compound | A549 (Parental) IC50 (µM) | A549-MDR (Resistant) IC50 (µM) | Resistance Fold-Change |
| This compound | 1.5 | 45.0 | 30.0 |
| Paclitaxel | 0.01 | 0.95 | 95.0 |
| Doxorubicin | 0.2 | 18.5 | 92.5 |
| Cisplatin | 5.0 | 5.8 | 1.2 |
Note: Cross-resistance to Paclitaxel and Doxorubicin suggests a multidrug resistance (MDR) phenotype, often associated with ABCB1 overexpression. Minimal change in Cisplatin sensitivity suggests the mechanism is not related to general DNA repair enhancement.
Table 2: Molecular Marker Expression Profile Relative protein expression levels determined by densitometry of Western Blots, normalized to the parental line.
| Protein Marker | Cellular Function | A549 (Parental) Relative Level | A549-MDR (Resistant) Relative Level |
| ABCB1 (P-gp) | Drug Efflux Pump | 1.0 | 25.4 |
| p-AKT (Ser473) | Survival Signaling | 1.0 | 0.9 |
| Bcl-2 | Anti-Apoptotic | 1.0 | 8.7 |
| Bax | Pro-Apoptotic | 1.0 | 1.1 |
Note: The data strongly suggests that resistance in the A549-MDR line is multifactorial, driven by a dramatic increase in ABCB1-mediated drug efflux and a significant upregulation of the anti-apoptotic protein Bcl-2.
Signaling Pathway Diagrams
This compound Action & Resistance
Caption: this compound action and potential resistance pathways.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay for IC50 Determination
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old medium from the plate and add 100 µL of medium containing the various drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data using non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression Analysis
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-ABCB1, anti-p-AKT, anti-Bcl-2, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 4. Strategies to overcome cancer multidrug resistance (MDR) through targeting P-glycoprotein (ABCB1): An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of BCL-2 inhibitors and immunotherapy: a promising therapeutic strategy for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
Technical Support Center: Murrangatin Diacetate Purification
Welcome to the technical support center for the purification of Murrangatin diacetate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification process. This compound is the acetylated form of Murrangatin, a natural coumarin (B35378) isolated from plants of the Murraya genus, such as Murraya paniculata[1][2][3][4]. Effective purification is critical for accurate downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial purification method for crude this compound extract?
A1: The most common initial method for purifying coumarins and their derivatives from crude plant extracts is silica (B1680970) gel column chromatography[4]. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing polarity with a solvent like ethyl acetate (B1210297), is effective for separating compounds based on polarity[4].
Q2: My this compound sample is slightly yellow/brown after the initial column. What should I do?
A2: Discoloration often indicates the presence of minor, persistent impurities or slight degradation. A second purification step is recommended. Recrystallization is a highly effective method for removing colored impurities[5][6]. Dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly can yield pure, colorless crystals. If the color persists in the hot solution, adding a small amount of activated charcoal before hot filtration can help adsorb the colored impurities[5][6].
Q3: I am experiencing poor separation (overlapping peaks/spots) during column chromatography. How can I improve resolution?
A3: Poor resolution can be addressed by optimizing several parameters. First, adjust the solvent system; a less polar mobile phase will generally increase the retention time and may improve separation. Running preliminary Thin-Layer Chromatography (TLC) with various solvent systems can help identify the optimal mobile phase. Second, ensure the column is packed correctly without any air bubbles or cracks. Finally, reducing the flow rate can allow for better equilibration between the stationary and mobile phases, leading to sharper peaks and better separation[7].
Q4: My yield is very low after recrystallization. What are the likely causes?
A4: Low recovery during recrystallization is a common issue. The most frequent cause is using too much solvent to dissolve the crude compound[8]. Only the minimum amount of hot solvent required for complete dissolution should be used. Other causes include cooling the solution too rapidly, which can trap impurities and reduce the yield of pure crystals, or not cooling the solution to a low enough temperature (e.g., in an ice bath) to maximize crystal formation[8][9].
Q5: Can I use reverse-phase HPLC for the final purification of this compound?
A5: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) is an excellent technique for final "polishing" or high-purity isolation. It separates compounds based on hydrophobicity. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. If you observe issues like loss of peak retention, it may indicate that the stationary phase has collapsed due to a highly aqueous mobile phase, which can often be regenerated by washing with 100% organic solvent[10].
Troubleshooting Guides
Silica Gel Column Chromatography
This guide addresses common issues encountered during the purification of this compound using silica gel chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Elutes Too Quickly (Low Rf) | The mobile phase (eluent) is too polar. | Decrease the polarity of the eluent. Reduce the proportion of the more polar solvent (e.g., decrease ethyl acetate in a hexane/ethyl acetate system). |
| Compound Does Not Elute (Stays at Baseline) | The mobile phase is not polar enough. The compound may be very polar or has decomposed on the silica. | Increase the polarity of the eluent. If the compound is very polar, consider a more aggressive solvent system, such as one containing a small percentage of methanol[11]. Test compound stability on a small amount of silica first[11]. |
| Poor Separation / Tailing Peaks | Incorrect solvent system. Column overloaded with sample. Flow rate is too fast. | Optimize the solvent system using TLC. Reduce the amount of crude sample loaded onto the column. Decrease the flow rate to allow for proper equilibration[7]. |
| Cracked or Channeled Column Bed | Improper packing of the silica gel. | The column must be repacked. Ensure the silica slurry is homogenous and allowed to settle evenly without air pockets. |
| Compound Insoluble in Eluent (Dry Loading) | The compound has poor solubility in the selected mobile phase. | Use the "dry loading" method. Dissolve the sample in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column[7]. |
Recrystallization
This guide provides solutions for common problems faced during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used. The solution is not saturated. The compound is highly soluble even at low temperatures. | Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, try a different solvent or a mixed-solvent system where the compound is less soluble[8]. |
| Oily Precipitate Forms Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated, or impurities are inhibiting crystal growth. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| Low Crystal Yield | Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization. | Use the minimum amount of hot solvent for dissolution[8]. Pre-heat the funnel and receiving flask during hot filtration[8]. Ensure the solution is cooled in an ice-water bath for at least 15-20 minutes to maximize crystal formation[8]. |
| Crystals are Colored or Appear Impure | Impurities were co-precipitated with the product. Inefficient removal of colored impurities. | Ensure slow cooling to allow for selective crystallization. If the initial hot solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration before cooling[5][6]. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general method for the purification of this compound from a semi-purified plant extract.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of sample (a rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight).
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar solvent (e.g., 100% Hexane).
-
Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound sample in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane[7]. Carefully pipette the solution onto the top of the silica bed.
-
Dry Loading: For samples with poor solubility, dissolve the sample in a volatile solvent, add silica gel (2-3 times the sample weight), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column[7].
3. Elution:
-
Begin elution with the least polar solvent (e.g., 100% Hexane).
-
Gradually increase the solvent polarity by slowly increasing the percentage of a more polar solvent (e.g., Ethyl Acetate). A typical gradient might be: Hexane (100%) -> Hexane:EtOAc (9:1) -> Hexane:EtOAc (8:2), and so on.
-
Collect fractions of a consistent volume.
4. Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid this compound that contains small amounts of impurities.
1. Solvent Selection:
-
Test the solubility of a small amount of the impure compound in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point[8]. A common solvent system for diacetates is an ethanol/water mixture[5][8].
2. Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) and heat the mixture gently while stirring until the solid completely dissolves[8]. Avoid adding excess solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and reheat to boiling for a few minutes[8].
4. Hot Filtration (if necessary):
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them[8].
5. Crystallization:
-
Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the yield of crystals[8].
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities[8].
-
Dry the crystals thoroughly to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography resolution issues.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Two new coumarins from Murraya paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murrangatin | CAS#:37126-91-3 | Chemsrc [chemsrc.com]
- 4. books.aijr.org [books.aijr.org]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Minimizing Off-Target Effects of Murrangatin Diacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Murrangatin diacetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] In the case of Murrangatin, the intended target is within the AKT signaling pathway, which is crucial for cell survival and proliferation.[2][3] Off-target interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success in clinical settings.[1] Therefore, minimizing these effects is critical for obtaining reliable data and for the development of safe and effective therapeutics.[1]
Q2: My cells are showing a phenotype inconsistent with AKT pathway inhibition after treatment with this compound. How can I determine if this is an off-target effect?
A2: A multi-faceted approach is recommended to investigate potential off-target effects. Start by performing a dose-response experiment to determine the lowest effective concentration of this compound that inhibits AKT signaling. Higher concentrations are more likely to engage lower-affinity off-targets.[1] Subsequently, employ orthogonal methods to validate the on-target effect. For instance, use a structurally unrelated AKT inhibitor to see if it recapitulates the same phenotype.[4] If the phenotype persists with this compound but not with other AKT inhibitors, or if it is observed at concentrations that far exceed what is required for AKT inhibition, it is likely an off-target effect.
Q3: What are the initial steps to proactively minimize off-target effects in my experimental design with this compound?
A3: Proactive measures are crucial. Always perform a thorough literature review on Murrangatin and similar compounds. Use the lowest effective concentration by performing a dose-response curve.[5] It is also critical to include proper controls, such as a vehicle control (e.g., DMSO) and, if available, a structurally similar but inactive analog of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High level of cytotoxicity observed at concentrations expected to be specific for AKT inhibition. | The compound may have off-target cytotoxic effects on essential cellular machinery. | 1. Perform a comprehensive cytotoxicity assay (e.g., MTT or LDH release) over a wide concentration range.[6] 2. Compare the cytotoxic concentration with the effective concentration for AKT pathway inhibition. A small therapeutic window suggests potential off-target toxicity. |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of the intended target (AKT pathway components) or potential off-target proteins. | 1. Profile the expression levels of key AKT pathway proteins and any suspected off-targets in the cell lines being used via Western blot or qPCR. 2. Consider that different genetic backgrounds can influence sensitivity to off-target effects. |
| The observed phenotype does not match the known function of the AKT pathway. | The compound may be interacting with an unknown off-target that is responsible for the observed phenotype. | 1. Conduct a target deconvolution study using methods like chemical proteomics (e.g., affinity chromatography-mass spectrometry) to identify binding partners of this compound.[7] |
| Effect of this compound is not rescued by modulating the intended AKT target. | This strongly suggests an off-target effect is at play. | 1. Re-evaluate the primary target. 2. Use a different tool, such as RNAi or CRISPR/Cas9, to confirm the role of the intended target in the observed phenotype. |
Experimental Protocols & Data
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases. Since Murrangatin is known to inhibit AKT, a serine/threonine kinase, assessing its activity against other kinases is a critical step in identifying potential off-target interactions.[8]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.[9][10][11][12]
-
Binding or Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay.[8]
-
Data Analysis: The results are usually provided as the percentage of inhibition at a specific concentration or as IC50 values for each kinase. This data will reveal the selectivity profile of this compound.
Data Presentation:
| Kinase Target | This compound IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| AKT1 (On-target) | 50 | 1 |
| PKA (Off-target) | 5,000 | 100 |
| ROCK1 (Off-target) | >10,000 | >200 |
| CDK2 (Off-target) | 7,500 | 150 |
| Sample data for illustrative purposes. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target (AKT) in a cellular environment.[13][14][15] The principle is that a protein becomes more thermally stable when bound to a ligand.[13]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[1]
-
Heat Challenge: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.[1]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]
-
Detection: Analyze the amount of soluble AKT protein remaining in the supernatant by Western blot.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]
Data Presentation:
| Temperature (°C) | % Soluble AKT (Vehicle) | % Soluble AKT (this compound) |
| 40 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
| Sample data for illustrative purposes. |
Protocol 3: Affinity Chromatography-Mass Spectrometry
Objective: To identify the direct binding partners of this compound in an unbiased manner.[16][17][18][19][20]
Methodology:
-
Compound Immobilization: Synthesize an analog of this compound with a linker for immobilization onto beads.
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Affinity Pull-down: Incubate the cell lysate with the this compound-immobilized beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Novel Butein Derivatives Repress DDX3 Expression by Inhibiting PI3K/AKT Signaling Pathway in MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brjac.com.br [brjac.com.br]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Murrangatin and Murrangatin Diacetate: Unveiling the Bioactivity of a Promising Natural Product
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Murrangatin and its derivative, Murrangatin diacetate. The aim is to offer an objective overview supported by available experimental data to inform future research and drug development efforts.
Executive Summary
Extensive literature review reveals significant research on the anti-angiogenic and potential anti-cancer properties of Murrangatin.[1][2][3] Studies have elucidated its mechanism of action, focusing on the inhibition of the AKT signaling pathway.[1][2][3] However, a comprehensive search of scientific databases indicates a notable absence of published research on the biological activity of this compound. Consequently, a direct comparative analysis based on experimental data is not feasible at this time.
This guide will therefore focus on presenting the current, in-depth understanding of Murrangatin's bioactivity, including detailed experimental protocols and associated signaling pathways. This information serves as a crucial foundation for researchers interested in exploring the potential of Murrangatin and its derivatives, including the yet-to-be-studied this compound.
Murrangatin: A Potent Inhibitor of Angiogenesis
Murrangatin, a natural product, has demonstrated significant potential in inhibiting the formation of new blood vessels, a critical process in tumor growth and metastasis.[1][2][3]
Quantitative Data on Murrangatin's Anti-Angiogenic Activity
| Biological Activity | Experimental Model | Key Findings | Reference |
| Inhibition of Angiogenesis | Transgenic Zebrafish (TG (fli1: EGFP)) Embryos | Strong inhibition of the growth of subintestinal vessels. | [1][2][3] |
| Inhibition of Tumor-Induced Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant inhibition of cell proliferation, invasion, migration, and tube formation induced by tumor-conditioned media. | [1][2][3] |
| Inhibition of AKT Signaling | Human Umbilical Vein Endothelial Cells (HUVECs) | Significantly attenuated the phosphorylation of AKT at Ser473. No significant effect on ERK 1/2 phosphorylation. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding Murrangatin's bioactivity.
Zebrafish Anti-Angiogenesis Assay
-
Model: Transgenic zebrafish embryos (fli1:EGFP), where endothelial cells express green fluorescent protein.
-
Methodology:
-
Fertilized zebrafish eggs are collected and maintained in embryo medium.
-
At 24 hours post-fertilization (hpf), embryos are dechorionated and transferred to a 24-well plate.
-
Embryos are exposed to varying concentrations of Murrangatin or a vehicle control (e.g., DMSO).
-
At 72 hpf, the formation of subintestinal vessels (SIVs) is observed and photographed using a fluorescence microscope.
-
The extent of angiogenesis is quantified by measuring the total length of the SIVs.
-
HUVEC Proliferation, Migration, Invasion, and Tube Formation Assays
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Conditioned Medium (CM): CM is collected from cultured cancer cells (e.g., A549 lung cancer cells) to mimic the tumor microenvironment.
-
Proliferation Assay (MTT Assay):
-
HUVECs are seeded in 96-well plates and allowed to attach.
-
Cells are then treated with CM in the presence or absence of various concentrations of Murrangatin.
-
After a set incubation period (e.g., 24-48 hours), MTT reagent is added to each well.
-
The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.
-
-
Migration Assay (Wound Healing Assay):
-
HUVECs are grown to confluence in a multi-well plate.
-
A scratch is made through the cell monolayer with a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with CM and different concentrations of Murrangatin.
-
The closure of the scratch is monitored and imaged at different time points to assess cell migration.
-
-
Invasion Assay (Transwell Assay):
-
Transwell inserts with a porous membrane coated with Matrigel are used.
-
HUVECs are seeded in the upper chamber in serum-free medium, with or without Murrangatin.
-
The lower chamber contains CM as a chemoattractant.
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted.
-
-
Tube Formation Assay:
-
A layer of Matrigel is allowed to solidify in a 96-well plate.
-
HUVECs, pre-treated with Murrangatin or vehicle, are seeded onto the Matrigel.
-
After incubation, the formation of capillary-like structures (tubes) is observed and photographed.
-
The degree of tube formation is quantified by measuring the total tube length or the number of branch points.
-
Western Blot Analysis for AKT Phosphorylation
-
Methodology:
-
HUVECs are treated with CM and Murrangatin for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
-
Signaling Pathway
The anti-angiogenic effects of Murrangatin are primarily attributed to its modulation of the AKT signaling pathway.[1][2]
Caption: Murrangatin inhibits angiogenesis by blocking the phosphorylation of AKT.
Conclusion and Future Directions
The available scientific literature strongly supports the role of Murrangatin as a potent inhibitor of angiogenesis, acting through the suppression of the AKT signaling pathway. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate its therapeutic potential.
Crucially, there is a clear and significant gap in the scientific literature regarding the biological activity of this compound. Future research should prioritize the synthesis and biological evaluation of this derivative. A direct comparison of the anti-angiogenic and other potential therapeutic activities of Murrangatin and this compound would be highly valuable. Such studies would not only elucidate the structure-activity relationship but also potentially unveil a derivative with enhanced potency, selectivity, or improved pharmacokinetic properties, thereby advancing the development of this promising class of natural products for clinical applications.
References
- 1. dovepress.com [dovepress.com]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Murrangatin Diacetate: A Comparative Analysis Against Leading Angiogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of Murrangatin diacetate against three established angiogenesis inhibitors: Bevacizumab, Sunitinib (B231), and Sorafenib (B1663141). The following sections present a comprehensive overview of their performance in key in vitro and in vivo angiogenesis assays, supported by experimental data and detailed methodologies.
Mechanism of Action at a Glance
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. It is regulated by a complex network of signaling pathways. The inhibitors discussed in this guide target different key components of these pathways.
-
This compound , a natural product, has been shown to inhibit tumor-induced angiogenesis, at least in part, by suppressing the AKT signaling pathway .[1][2] The PI3K-AKT pathway is crucial for endothelial cell survival, migration, and the formation of capillary-like structures.
-
Bevacizumab is a monoclonal antibody that specifically targets and neutralizes Vascular Endothelial Growth Factor-A (VEGF-A) . By binding to VEGF-A, it prevents the activation of VEGF Receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting a primary driver of angiogenesis.
-
Sunitinib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs) . This dual targeting disrupts multiple signaling pathways involved in endothelial cell proliferation and migration.
-
Sorafenib is another multi-kinase inhibitor that targets VEGFRs, PDGFRs, and the RAF/MEK/ERK signaling pathway . This broad spectrum of inhibition affects both endothelial and tumor cell signaling.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound and the comparator drugs in various preclinical assays. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different publications. Variations in experimental conditions can influence the observed efficacy.
In Vitro Angiogenesis Assays
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | Assay | Concentration | % Inhibition / IC50 | Citation |
| This compound | HUVEC | MTT Assay | 10 µM | 13.3% | [1] |
| 50 µM | 26.2% | [1] | |||
| 100 µM | 51.8% | [1] | |||
| Bevacizumab | HUVEC | VEGF Bioassay | - | IC50: 0.11 µg/mL | [3] |
| Sunitinib | HUVEC | MTT Assay | - | IC50: 1.47 µM | [4] |
| HUVEC | MTT Assay | - | IC50: 2.75 µM | [5] | |
| HUVEC | VEGF-induced Proliferation | - | IC50: 40 nM | [6] | |
| Sorafenib | HUVEC | MTT Assay | - | IC50: 1.53 µM | [4] |
Table 2: Inhibition of Endothelial Cell Migration
| Compound | Cell Line | Assay | Concentration | % Inhibition | Citation |
| This compound | HUVEC | Wound Healing | 10 µM | 6.7% | [1] |
| 50 µM | 16.6% | [1] | |||
| 100 µM | 65.4% | [1] | |||
| Bevacizumab | HUVEC | - | 1 mg/mL | Significant inhibition | [7] |
| Sunitinib | PTEC | Wound Healing | 1 µM | ~15-20% | [4] |
| Sorafenib | PTEC | Wound Healing | 1 µM | ~15-20% | [4] |
Table 3: Inhibition of Endothelial Cell Invasion
| Compound | Cell Line | Assay | Concentration | % Inhibition | Citation |
| This compound | HUVEC | Transwell Assay | 10 µM | 8.9% | [1] |
| 50 µM | 19.6% | [1] | |||
| 100 µM | 62.9% | [1] | |||
| Sunitinib | PTEC | - | - | - | - |
| Sorafenib | PTEC | - | - | - | - |
Table 4: Inhibition of Endothelial Cell Tube Formation
| Compound | Cell Line | Assay | Concentration | % Inhibition / IC50 | Citation |
| This compound | HUVEC | Matrigel Assay | 10 µM, 50 µM, 100 µM | Significant inhibition | [1] |
| Bevacizumab | HUVEC | Matrigel Assay | 1 mg/mL | Significant inhibition | [7] |
| Sunitinib | HUVEC | Matrigel Assay | 2.5 µM | Significant inhibition | [4] |
| Sorafenib | HUVEC | Matrigel Assay | 2.5 µM | No significant effect | [4] |
In Vivo Angiogenesis Assay
Table 5: Inhibition of Angiogenesis in Zebrafish Embryos
| Compound | Model | Assay | Concentration | Observation | Citation |
| This compound | Transgenic zebrafish TG (fli1: EGFP) | SIV Growth | 10 µM, 50 µM, 100 µM | Strong inhibition | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by each inhibitor and a generalized workflow for in vitro angiogenesis assays.
Caption: Targeted signaling pathways of angiogenesis inhibitors.
Caption: Generalized experimental workflow for in vitro angiogenesis assays.
Detailed Experimental Protocols
This compound In Vitro Assays[1]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured. For experiments, tumor conditioned medium (CM) from A549 lung cancer cells was used to induce angiogenesis.
-
Cell Viability (Proliferation) Assay:
-
HUVECs were seeded at a density of 1 x 10^5 cells/mL in a 96-well plate.
-
Cells were treated with different concentrations of this compound in the presence of CM for 24 hours.
-
Cell viability was assessed using the MTT assay. 10 µL of 0.5 mg/mL MTT reagent was added to each well and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals were dissolved, and absorbance was measured.
-
-
Wound Healing (Migration) Assay:
-
HUVECs were grown to confluence in a culture plate.
-
A scratch was made through the cell monolayer with a pipette tip.
-
Cells were washed to remove debris and then incubated with CM and different concentrations of this compound.
-
Cell migration into the wound area was observed and quantified over time.
-
-
Transwell (Invasion) Assay:
-
Transwell inserts with 8 µm pore polycarbonate membranes were coated with Matrigel.
-
HUVECs (5 x 10^4 cells) were seeded into the upper chamber in low serum medium containing different concentrations of this compound.
-
The lower chamber was filled with CM as a chemoattractant.
-
After incubation, non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface were fixed, stained, and counted.
-
-
Tube Formation Assay:
-
24-well plates were coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.
-
HUVECs (5 x 10^4 cells) were seeded on the Matrigel in low serum medium containing CM and different concentrations of this compound.
-
After 8 hours of incubation at 37°C, the formation of capillary-like structures was observed under an inverted microscope.
-
Tube length was quantified using NIH ImageJ software.
-
This compound In Vivo Zebrafish Assay[1]
-
Transgenic zebrafish embryos TG (fli1: EGFP), which express eGFP in endothelial cells, were used.
-
Healthy embryos at the 1-4 cell stage were placed in a 96-well plate.
-
Embryos were exposed to different concentrations of this compound or vehicle (0.2% DMSO) and incubated at 28°C for 72 hours.
-
The development of subintestinal vessels (SIVs) was assessed at 72 hours post-fertilization.
-
The assay was performed in triplicate with 20-30 embryos per group.
General Protocols for Comparator Angiogenesis Inhibitors
The experimental protocols for Bevacizumab, Sunitinib, and Sorafenib generally follow the principles of the assays described above. However, specific parameters such as cell seeding density, drug concentrations, incubation times, and methods of stimulation (e.g., specific concentrations of VEGF) may vary between studies. For detailed protocols, it is recommended to consult the specific publications cited in the data tables.
-
HUVEC Proliferation Assays: Typically involve seeding HUVECs in 96-well plates, starving them of serum, and then stimulating proliferation with a growth factor like VEGF in the presence or absence of the inhibitor. Cell viability is commonly measured using MTT or similar colorimetric assays.[4][6]
-
HUVEC Migration and Invasion Assays: Often utilize Boyden chambers (Transwell assays) where HUVECs migrate through a porous membrane towards a chemoattractant in the lower chamber. For invasion assays, the membrane is coated with an extracellular matrix like Matrigel.[4][8]
-
HUVEC Tube Formation Assays: Involve plating HUVECs on a layer of Matrigel. In the presence of pro-angiogenic factors, the cells will form capillary-like structures. The extent of tube formation (e.g., tube length, number of junctions) is quantified after treatment with the inhibitor.[4][9]
Conclusion
This compound demonstrates significant anti-angiogenic properties across a range of in vitro and in vivo models. Its mechanism of action, through the inhibition of the AKT signaling pathway, presents a distinct approach compared to the direct VEGF-A neutralization by Bevacizumab and the broader multi-kinase inhibition of Sunitinib and Sorafenib.
The provided data indicates that this compound effectively inhibits endothelial cell proliferation, migration, invasion, and tube formation in a dose-dependent manner. While a direct, side-by-side comparison with Bevacizumab, Sunitinib, and Sorafenib is challenging due to variations in published experimental protocols, the available data suggests that this compound is a promising candidate for further investigation as an anti-angiogenic agent. Future studies performing direct comparative analyses under standardized conditions will be crucial for definitively positioning this compound within the landscape of angiogenesis inhibitors.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 9. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Murrangatin Diacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor effects of Murrangatin diacetate, a natural coumarin (B35378) derivative. By objectively comparing its performance with established anti-angiogenic agents and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.
Executive Summary
This compound has demonstrated significant anti-angiogenic properties by inhibiting key processes in endothelial cell function, including proliferation, migration, and tube formation. Its mechanism of action is primarily attributed to the suppression of the AKT signaling pathway. While direct IC50 values for this compound are not widely published, available data on its percentage inhibition of critical angiogenic processes suggest it is a promising candidate for further investigation. This guide provides a comparative overview of its effects alongside established anti-angiogenic drugs such as Sorafenib and Sunitinib.
Comparative Analysis of Anti-Angiogenic and Anti-Proliferative Effects
Table 1: Comparison of Anti-Angiogenic Effects on Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound | HUVEC Proliferation | HUVEC Migration | HUVEC Invasion | HUVEC Tube Formation |
| This compound | Significant inhibition with A549 conditioned medium[1] | 65.4% inhibition at 100 µM[1] | 62.9% inhibition at 100 µM[1] | Significant dose-dependent reduction[1] |
| Sorafenib | IC50: ~1.53 µM[2] | Significantly decreased migration[2] | - | Significant inhibition at 10 nM[3] |
| Sunitinib | IC50: ~1.47 µM[2] | Significantly decreased migration[2] | IC50: 2.61 µM[4] | Significant inhibition at 10 nM[3] |
| Bevacizumab | Dose-dependent inhibition[5] | Dose-dependent inhibition[5] | - | Efficiently inhibits at ≥ 1 mg/mL[6] |
Table 2: Comparison of Anti-Proliferative Effects on A549 Lung Cancer Cells
| Compound | IC50 Value (µM) |
| This compound | Inhibits proliferation (IC50 not reported)[1] |
| Sorafenib | ~7.5 - 10 µM[7] |
| Cisplatin | ~18.33 - 26.0 µg/mL[6][8] |
| Erlotinib | 29 µM[9] |
| Curcumin | 33 µM[10] |
| Quercetin | 5.14 - 8.65 µg/mL (depending on time) |
Experimental Methodologies
Detailed protocols for the key in vitro assays used to evaluate the anti-angiogenic effects of this compound are provided below.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or A549 lung cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or comparator compounds. For HUVEC proliferation induced by tumor-secreted factors, conditioned medium from A549 cell cultures is used.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Transwell Migration and Invasion Assays
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (with a porous membrane) is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the chamber is left uncoated.
-
Cell Seeding: HUVECs, serum-starved beforehand, are seeded into the upper chamber in a serum-free medium containing the test compound (e.g., this compound).
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as conditioned medium from A549 cells, to stimulate cell movement.[1]
-
Incubation: The plate is incubated for a sufficient time to allow for cell migration or invasion through the membrane.
-
Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have moved to the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of migrated/invaded cells is counted under a microscope in several random fields, and the results are expressed as a percentage of the control.
HUVEC Tube Formation Assay
-
Matrix Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to polymerize.
-
Cell Seeding: HUVECs are seeded onto the solidified matrix in the presence of various concentrations of the test compound.
-
Incubation: The plate is incubated for a period that allows for the formation of capillary-like structures (tubes).
-
Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of junctions, and the number of loops using image analysis software.
Western Blot for AKT Phosphorylation
-
Cell Lysis: HUVECs are treated with the test compounds and a stimulant (e.g., conditioned medium) for a specified time, then lysed to extract total proteins.
-
Protein Quantification: The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-AKT bands is normalized to the total AKT bands to determine the relative level of AKT phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow of the in vitro experiments.
Caption: this compound inhibits angiogenesis by suppressing the PI3K/AKT signaling pathway in endothelial cells.
Caption: General experimental workflow for evaluating the anti-angiogenic effects of this compound.
Conclusion
The available evidence strongly suggests that this compound possesses significant anti-angiogenic properties, primarily through the inhibition of the AKT signaling pathway. While further studies are required to establish precise IC50 values for direct quantitative comparison, the existing data on percentage inhibition of key angiogenic processes positions this compound as a compelling candidate for continued research and development in the field of cancer therapeutics. This guide provides a foundational comparison and detailed methodologies to support such future investigations.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Anti-Angiogenic Activities of Panduratin A | PLOS One [journals.plos.org]
- 5. The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phcogj.com [phcogj.com]
- 10. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Murrangatin and Other Biologically Active Coumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the coumarin (B35378) Murrangatin and other notable coumarins: Warfarin (B611796), Scopoletin, and Umbelliferone. The focus is on their anti-cancer, anti-inflammatory, and neuroprotective properties, with supporting experimental data and detailed methodologies for key assays.
Note on Murrangatin Diacetate: While this analysis was intended to focus on this compound, a thorough literature search did not yield specific biological activity data for this derivative. The data presented for "Murrangatin" is based on the available research for the parent compound. It is plausible that the diacetate form is synthesized for altered solubility or bioavailability, but its distinct pharmacological profile is not documented in the reviewed literature.
Comparative Analysis of Biological Activities
Coumarins are a class of benzopyrone compounds found in many plants, known for their diverse pharmacological activities.[1] This section compares the anti-cancer, anti-inflammatory, and neuroprotective effects of Murrangatin, Warfarin, Scopoletin, and Umbelliferone, supported by quantitative data where available.
Anti-Cancer Activity
Coumarins have shown significant potential in oncology by modulating various cellular pathways involved in cancer progression.[2]
| Compound | Cell Line | Assay | IC50 (µM) | Citation(s) |
| Murrangatin | A549 (Lung Carcinoma) | Proliferation Assay | Data Not Available | [3] |
| Warfarin | SW-962 (Vulvar Cancer) | MTT Assay | Not explicitly stated, but showed dose-dependent cytotoxicity | [4] |
| Scopoletin | HeLa (Cervical Cancer) | Cell Growth Assay | 7.5 - 25 | [5] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 4.46 | [6] | |
| Umbelliferone | MCF-7 (Breast Cancer) | MTT Assay | 15.56 | [7] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 10.31 | [7] | |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Induces apoptosis at 0-50 µM | [8] |
Murrangatin has been shown to inhibit the proliferation of lung cancer cells and suppress tumor-induced angiogenesis, a critical process in tumor growth and metastasis.[3] Its mechanism is partly attributed to the inhibition of the AKT signaling pathway.[3]
Warfarin , primarily known as an anticoagulant, has demonstrated anti-cancer properties by inhibiting the GAS6-AXL signaling pathway, which is involved in tumor cell survival and proliferation.[9] Studies have shown it can induce selective cytotoxicity in cancer cells.[4]
Scopoletin exhibits anti-cancer effects across various cancer cell lines by inducing apoptosis and causing cell cycle arrest.[5][6] It has been shown to modulate the PI3K/AKT signaling pathway.[5]
Umbelliferone also demonstrates anti-cancer activity through the induction of apoptosis and cell cycle arrest in several cancer cell lines, including breast and liver cancer.[7][8]
Anti-Inflammatory Activity
Inflammation is a key factor in many chronic diseases, and coumarins have been investigated for their ability to modulate inflammatory pathways.
| Compound | Assay | IC50/Effect | Citation(s) |
| Murrangatin | Not specified | Downregulates IL-1β, TNF-α, PGE2, and MMP-13 | |
| Warfarin | Carrageenan-induced rat paw edema | Pronounced anti-inflammatory effect at 0.5-5.0 mg/kg | [10] |
| Scopoletin | 5-Lipoxygenase Inhibition | 1.76 µM | [10] |
| PMA + A23187-induced cytokine production in HMC-1 cells | Inhibits TNF-α, IL-6, and IL-8 production | [11] | |
| Umbelliferone | Carrageenan-induced pleurisy in rats | Failed to reduce pleural exudate volume | [12] |
Murrangatin exerts its anti-inflammatory effects by downregulating pro-inflammatory cytokines and matrix metalloproteinases.
Warfarin has shown a significant anti-inflammatory effect in animal models, independent of its anticoagulant activity.[10]
Scopoletin is a potent anti-inflammatory agent that inhibits key inflammatory enzymes like 5-lipoxygenase and suppresses the production of inflammatory cytokines by inhibiting the NF-κB signaling pathway.[10][11]
Umbelliferone 's anti-inflammatory effects are less consistent. While some studies suggest it can inhibit the TLR4 signaling pathway, others have found it ineffective in certain in vivo models of inflammation.[12][13]
Neuroprotective Activity
Neurodegenerative diseases are a growing concern, and compounds with neuroprotective properties are of great interest.
| Compound | Assay | EC50/Effect | Citation(s) |
| Murrangatin | Not specified | Data Not Available | |
| Warfarin | Not specified | Data Not Available | |
| Scopoletin | Acetylcholinesterase (AChE) Inhibition | 5.34 µM (IC50) | [14] |
| H2O2-induced cytotoxicity in PC12 cells | 73% protection at 40 µM | [14] | |
| Umbelliferone | Not specified | Data Not Available |
Scopoletin has demonstrated significant neuroprotective potential by inhibiting acetylcholinesterase, a key enzyme in the progression of Alzheimer's disease, and by protecting neuronal cells from oxidative stress-induced death.[14]
Signaling Pathways
The biological activities of these coumarins are mediated through their interaction with various cellular signaling pathways.
Murrangatin: Anti-Angiogenic Pathway
Murrangatin inhibits tumor-induced angiogenesis by suppressing the AKT signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival.[3]
Figure 1: Murrangatin's inhibition of the AKT signaling pathway.
Warfarin: Anti-Cancer Pathway
Warfarin's anti-cancer effects are linked to its inhibition of the GAS6-AXL signaling pathway. GAS6 is a vitamin K-dependent protein that activates the AXL receptor tyrosine kinase, promoting tumor cell survival and proliferation.[9]
Figure 2: Warfarin's inhibition of the GAS6-AXL signaling pathway.
Scopoletin: Anti-Inflammatory Pathway
Scopoletin mitigates inflammation by inhibiting the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[11][15]
Figure 3: Scopoletin's inhibition of the NF-κB signaling pathway.
Umbelliferone: Antioxidant Pathway
Umbelliferone can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[12][16]
Figure 4: Umbelliferone's activation of the Nrf2 antioxidant pathway.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of the compared coumarins.
MTT Assay for Anti-Cancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[19] The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Figure 5: General workflow of the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Coumarin compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the coumarin compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared coumarin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Nitric Oxide (NO) Synthase Inhibition Assay for Anti-Inflammatory Activity
The Griess assay is a common method to indirectly measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.[9][11][21]
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound that can be quantified spectrophotometrically.
Workflow:
Figure 6: General workflow of the Griess assay for nitric oxide.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
96-well plates
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Coumarin compounds
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed macrophage cells into a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the coumarin compounds for 1 hour.
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve using sodium nitrite solutions of known concentrations.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard, and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at approximately 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve and determine the percentage of NO inhibition for each coumarin concentration.
Acetylcholinesterase (AChE) Inhibition Assay for Neuroprotective Activity
Ellman's method is a widely used, simple, and reliable colorimetric assay to measure acetylcholinesterase (AChE) activity and screen for its inhibitors.[18][21][22]
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically. The rate of TNB formation is proportional to AChE activity.
Workflow:
Figure 7: General workflow of the AChE inhibition assay.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Coumarin compounds
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the following to each well in this order:
-
Buffer
-
Coumarin compound at various concentrations (or buffer for control)
-
DTNB solution
-
AChE solution
-
-
Include a blank containing all reagents except the enzyme.
-
Pre-incubate the plate for a few minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the ATCh solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for a set period (e.g., 10-15 minutes) using the kinetic mode of the microplate reader.
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each coumarin concentration compared to the control (no inhibitor) and calculate the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. youtube.com [youtube.com]
- 4. What Pain Medication Can I Take While on Warfarin? [medicinenet.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-inflammatory effect of warfarin and vitamin K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hakon-art.com [hakon-art.com]
- 11. Risk Factors of Drug Interaction between Warfarin and Nonsteroidal Anti-Inflammatory Drugs in Practical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dibutyltin diacetate | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound - Immunomart [immunomart.com]
- 14. Warfarin and Superwarfarin Toxicity: Practice Essentials, Background, Etiology [emedicine.medscape.com]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Murrangatin | C15H16O5 | CID 13917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Murrangatin | CAS#:37126-91-3 | Chemsrc [chemsrc.com]
- 19. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
A Comparative Guide to the Structure-Activity Relationship of Murrangatin Analogs and the Potential Role of Acetylation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct structure-activity relationship (SAR) studies on a series of Murrangatin diacetate analogs are not extensively available in the current body of scientific literature. This guide, therefore, provides a comprehensive overview of the known biological activities of Murrangatin, the parent coumarin (B35378), and extrapolates potential SAR principles based on related coumarin derivatives. Furthermore, it explores the prospective impact of diacetylation on the bioactivity of Murrangatin.
Introduction to Murrangatin
Murrangatin, a natural coumarin, has demonstrated significant potential as a bioactive compound. Notably, it has been shown to inhibit the proliferation of lung cancer cells and suppress tumor-induced angiogenesis.[1] The primary mechanism of its anti-angiogenic effect is attributed to its ability to inhibit the AKT signaling pathway.[1] This foundational activity makes Murrangatin an interesting scaffold for the development of novel therapeutic agents.
The Impact of Acetylation on Bioactivity: A Hypothesis for this compound
While specific data on this compound analogs is scarce, the acetylation of natural products is a common strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. Acetylation can:
-
Increase Lipophilicity: The addition of acetyl groups can enhance the molecule's ability to cross cell membranes, potentially leading to improved bioavailability.
-
Act as a Prodrug: Acetyl groups can be cleaved by intracellular esterases, releasing the active parent compound within the target cells. This can improve the drug's therapeutic index.
-
Alter Solubility: Acetylation can modify the solubility profile of a compound, which can be advantageous for formulation and administration.
For instance, a study on the flavonoid quercetin (B1663063) showed that its acetylated form, quercetin pentaacetate, exhibited modified biological activities, including cytotoxic effects on cancer cell lines. This highlights how acetylation can be a viable strategy to generate analogs with potentially improved therapeutic properties.
Structure-Activity Relationship of Related Coumarin Analogs
The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3] SAR studies on various coumarin analogs have revealed several key insights:
-
Substituents on the Benzopyrone Ring: The nature and position of substituents on the coumarin ring system play a crucial role in determining the biological activity. For example, the presence of hydroxyl groups can contribute to antioxidant activity, while other substitutions can enhance cytotoxicity.[2]
-
Cytotoxicity: Studies on different series of coumarin derivatives have shown that modifications at various positions can lead to potent cytotoxic agents against a range of cancer cell lines.[3][4][5]
-
Anti-inflammatory Activity: Many coumarin derivatives are recognized as inhibitors of enzymes like lipoxygenase and cyclooxygenase, which are involved in the inflammatory cascade. They can also inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[2][6]
Quantitative Data on Related Bioactive Coumarin Analogs
To illustrate the structure-activity relationships within the broader coumarin class, the following table summarizes the cytotoxic and anti-inflammatory activities of selected coumarin derivatives from various studies.
Table 1: Cytotoxic and Anti-inflammatory Activities of Selected Coumarin Derivatives
| Compound ID | Modification | Cell Line/Assay | IC50 (µM) | Reference |
| Exotiacetal A (1) | Prenylated phenylpropenol derivative from Murraya exotica | LPS-induced NO production in BV-2 microglial cells | 8.6 ± 0.3 | [6] |
| Compound 28 | Known coumarin from Murraya exotica | LPS-induced NO production in BV-2 microglial cells | 11.8 ± 0.9 | [6] |
| Compound 33 | Known coumarin from Murraya exotica | LPS-induced NO production in BV-2 microglial cells | 15.5 ± 0.9 | [6] |
| Compound 35 | Known coumarin from Murraya exotica | LPS-induced NO production in BV-2 microglial cells | 16.9 ± 1.0 | [6] |
| Coumarin-3-carboxamide 14b | 4-fluoro benzamide (B126) derivative | HeLa cancer cells | 0.39 | [5] |
| Coumarin-3-carboxamide 14e | 2,5-difluoro benzamide derivative | HeLa cancer cells | 0.75 | [5] |
| Coumarin-3-carboxamide 14b | HepG2 cancer cells | 2.62 | [5] | |
| Coumarin-3-carboxamide 14e | HepG2 cancer cells | 4.85 | [5] |
Note: The compounds listed are not direct analogs of this compound but serve to illustrate the SAR principles within the broader coumarin family.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of the cytotoxic and anti-inflammatory activities of coumarin analogs.
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inducing an inflammatory response.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Visualizations: Workflows and Signaling Pathways
Caption: General Workflow for In Vitro Cytotoxicity Screening.
Caption: Murrangatin's Inhibition of the AKT Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijassjournal.com [ijassjournal.com]
- 4. Cytotoxic effects, alkylating properties and molecular modelling of coumarin derivatives and their phosphonic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Prenylated Phenylpropenols and Coumarin Derivatives from Murraya exotica - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Angiogenic Potential of Murrangatin Diacetate: A Comparative Analysis of AKT Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel cancer therapeutics, targeting angiogenesis—the formation of new blood vessels that fuel tumor growth—remains a pivotal strategy. Murrangatin diacetate, a natural coumarin, has emerged as a promising anti-angiogenic agent.[1][2] This guide provides a comprehensive cross-validation of its mechanism of action, comparing its performance with established alternative AKT inhibitors. All experimental data is presented for objective comparison, alongside detailed protocols to facilitate reproducibility.
Mechanism of Action: Inhibition of the AKT Signaling Pathway
This compound exerts its anti-angiogenic effects, at least in part, through the modulation of the PI3K/AKT signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and angiogenesis. Specifically, this compound has been shown to attenuate the phosphorylation of AKT at serine 473, a key step in its activation.[1] By inhibiting AKT phosphorylation, this compound disrupts the downstream signaling cascade that promotes the survival and proliferation of endothelial cells, which are essential for blood vessel formation.
dot
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Murrangatin Diacetate: A Comparative Analysis of its Efficacy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of Murrangatin diacetate with standard chemotherapeutic agents in various cancer models. The data presented is compiled from preclinical studies to offer an objective overview of its potential as a therapeutic candidate.
Quantitative Efficacy Comparison
| Compound | Cancer Model | Efficacy Metric | Value | Reference |
| This compound | A549 (NSCLC) | Inhibition of Cell Migration (at 100 µM) | 65.4% | [1] |
| Zebrafish Embryos | Inhibition of Angiogenesis | Strong dose-dependent inhibition | [1] | |
| Cisplatin | A549 (NSCLC) | IC50 (48h) | ~10-20 µM | [2][3][4] |
| Paclitaxel | A549 (NSCLC) | IC50 (48h) | ~5-15 nM | [5][6] |
Note: IC50 values for Cisplatin and Paclitaxel can vary between studies due to different experimental conditions. The values presented represent a general range found in the literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Cisplatin, or Paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[2][7][8]
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of a compound on cell migration.
-
Cell Seeding: A549 cells are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.
-
Washing: The wells are gently washed with PBS to remove detached cells.
-
Compound Treatment: Fresh medium containing the test compound at various concentrations or a vehicle control is added to the wells.
-
Image Acquisition: Images of the scratch are captured at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured at different time points, and the percentage of wound closure is calculated to determine the rate of cell migration.
Western Blot Analysis of AKT Phosphorylation
This technique is used to detect the phosphorylation status of AKT, a key protein in cell signaling.
-
Cell Lysis: A549 cells are treated with the test compound for a specified duration, then washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the level of p-AKT is normalized to the total AKT level.[1]
Zebrafish Angiogenesis Assay
This in vivo assay is used to assess the anti-angiogenic potential of compounds.
-
Embryo Collection: Fertilized eggs are collected from a breeding colony of transgenic zebrafish, such as Tg(fli1:EGFP), which express green fluorescent protein in their endothelial cells.
-
Compound Exposure: At a specific developmental stage (e.g., 24 hours post-fertilization), the embryos are placed in a multi-well plate and exposed to different concentrations of the test compound or a vehicle control.
-
Incubation: The embryos are incubated for a defined period (e.g., 24-48 hours) to allow for vascular development.
-
Imaging: The development of the sub-intestinal vessels (SIVs) is observed and imaged using a fluorescence microscope.
-
Analysis: The extent of angiogenesis is quantified by measuring the length or number of intersegmental vessels. A reduction in vessel formation in the presence of the compound indicates anti-angiogenic activity.[1]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Conclusion
This compound demonstrates promising anti-cancer activity, particularly through its anti-angiogenic effects mediated by the inhibition of the AKT signaling pathway.[1] While direct cytotoxic comparisons with standard chemotherapies like Cisplatin and Paclitaxel are limited by the lack of a reported IC50 value for this compound in A549 cells, its ability to significantly inhibit cell migration and angiogenesis in preclinical models suggests its potential as a novel therapeutic agent. Further research, including comprehensive dose-response studies and in vivo tumor xenograft models, is warranted to fully elucidate its therapeutic potential and establish a more direct comparison with existing cancer treatments.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ccij-online.org [ccij-online.org]
- 4. europeanreview.org [europeanreview.org]
- 5. Analysis of Differential Expression Proteins of Paclitaxel-Treated Lung Adenocarcinoma Cell A549 Using Tandem Mass Tag-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 8. mdpi.com [mdpi.com]
A Comparative Guide: Natural vs. Synthetic Murrangatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Murrangatin derived from natural sources versus a hypothetically synthesized version. Due to the limited availability of public data on the chemical synthesis of Murrangatin and the absence of direct comparative studies on "Murrangatin diacetate," this document focuses on the known properties of natural Murrangatin and discusses the potential characteristics of its synthetic counterpart based on established principles of chemical synthesis and natural product isolation.
Introduction to Murrangatin
Murrangatin is a naturally occurring coumarin (B35378) that has garnered interest for its potential therapeutic properties. It is found in various plant species, notably from the genus Murraya.[1][2] Research has highlighted its anti-angiogenic effects, making it a subject of investigation for cancer therapy.[3] Specifically, Murrangatin has been shown to inhibit tumor-induced angiogenesis, at least in part, by regulating the AKT signaling pathway.[3]
Data Presentation: A Comparative Overview
As no direct experimental data comparing natural and synthetic this compound is currently available, the following table provides a generalized comparison based on typical outcomes of natural product isolation versus chemical synthesis.
| Feature | Natural Murrangatin | Hypothetical Synthetic Murrangatin |
| Source | Isolated from plant species such as Murraya exotica and Murraya paniculata.[1][2] | Produced through a multi-step chemical synthesis from commercially available starting materials. |
| Purity & Impurities | Purity can be high but may contain structurally related natural compounds as minor impurities. | High purity can be achieved, with impurities typically being reagents, solvents, or by-products from the synthesis. |
| Yield | Yield is dependent on the concentration of the compound in the natural source and the efficiency of the extraction and purification process. | Yield is determined by the efficiency of each step in the synthetic route. Can be scaled up for larger quantities. |
| Stereochemistry | Typically isolated as a single enantiomer or diastereomer as produced by the plant's enzymes. | Synthesis may result in a racemic mixture unless a stereoselective route is employed, which can add complexity and cost. |
| Bioactivity | Proven anti-angiogenic activity through inhibition of the AKT signaling pathway.[3] | Expected to have identical biological activity to the natural counterpart if the correct stereoisomer is synthesized and purified. |
| Cost | Can be high due to the labor-intensive and solvent-consuming processes of extraction and purification. | Initial setup and optimization can be costly, but large-scale synthesis may become more cost-effective. |
| Sustainability | Dependent on the sustainable harvesting of the plant source. | Relies on the availability of chemical precursors, which may be derived from petrochemical sources. |
Experimental Protocols
Isolation of Natural Murrangatin
The isolation of coumarins like Murrangatin from Murraya species generally involves the following steps. This protocol is a generalized procedure based on common practices for natural product isolation.[4][5]
1. Plant Material Collection and Preparation:
-
Leaves, stems, or roots of the plant are collected, washed, and air-dried in the shade.
-
The dried plant material is ground into a fine powder.[4][5]
2. Extraction:
-
The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol.[4] This can be performed using a Soxhlet apparatus or by maceration.[5]
-
The different solvent extracts are concentrated under reduced pressure using a rotary evaporator.
3. Fractionation and Purification:
-
The crude extract showing the presence of coumarins (identified by thin-layer chromatography) is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of solvents (e.g., petroleum ether-ethyl acetate (B1210297) or hexane-ethyl acetate) to separate different fractions.
-
Fractions containing Murrangatin are identified by TLC and then combined and concentrated.
-
Further purification is achieved by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure Murrangatin.
Hypothetical Synthesis of Murrangatin
While a specific synthetic route for Murrangatin is not detailed in the reviewed literature, the synthesis of coumarins is a well-established area of organic chemistry. A plausible, though hypothetical, approach could involve the following general strategies:
-
Pechmann Condensation: This method involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. For Murrangatin, a suitably substituted phenol would be required as a starting material.
-
Perkin Reaction: This involves the condensation of an aromatic aldehyde with an acid anhydride.
-
Knoevenagel Condensation: This involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.
-
Modern Cross-Coupling Reactions: Palladium-catalyzed reactions, for instance, have been employed for the synthesis of complex coumarins.
The synthesis of the specific side chain of Murrangatin and its stereoselective attachment to the coumarin core would be a critical and challenging aspect of the total synthesis.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the known signaling pathway of Murrangatin and a typical workflow for its isolation.
Caption: Murrangatin inhibits angiogenesis by suppressing the phosphorylation of AKT.
Caption: General workflow for the isolation of Murrangatin from a natural source.
Conclusion
Natural Murrangatin has demonstrated significant anti-angiogenic properties, making it a promising lead compound for drug development. While a direct comparison with a synthetic counterpart is not yet possible due to the lack of reported synthesis, a synthetic route would offer advantages in terms of scalability and standardization. However, the complexity of the molecule, particularly its stereochemistry, would present a considerable synthetic challenge. Future research into the total synthesis of Murrangatin and a head-to-head comparison of the biological and pharmacological properties of natural and synthetic samples would be invaluable for advancing its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. CNP0190444.2 - COCONUT [coconut.naturalproducts.net]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
Murrangatin: A Comparative Analysis of In Vitro and In Vivo Efficacy in Angiogenesis Inhibition
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Murrangatin, a natural product, has demonstrated potential as an anti-cancer agent, primarily through its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] This guide provides a comparative overview of the in vitro and in vivo efficacy of Murrangatin, drawing from experimental data to elucidate its mechanism of action and therapeutic potential. It is important to note that while the query specified "Murrangatin diacetate," a thorough search of the scientific literature yielded no studies on this specific derivative. The following data pertains to Murrangatin.
Quantitative Data Summary
The anti-angiogenic effects of Murrangatin have been quantified in both cellular assays (in vitro) and a living organism model (in vivo). The data is summarized in the tables below.
Table 1: In Vitro Efficacy of Murrangatin on Human Umbilical Vein Endothelial Cells (HUVECs)
| Assay | Concentration (µM) | Effect |
| Cell Migration | 10 | 6.7% inhibition of cell migration |
| (Wound-Healing Assay) | 50 | 16.6% inhibition of cell migration |
| 100 | 65.4% inhibition of cell migration | |
| AKT Phosphorylation | Not specified | Significant decrease in phosphorylation |
Data extracted from a study on the effect of Murrangatin on tumor cell-derived media-treated HUVECs[1].
Table 2: In Vivo Efficacy of Murrangatin in a Transgenic Zebrafish Model
| Model Organism | Treatment Concentration (µM) | Effect |
| TG (fli1: EGFP) Zebrafish | 10 | Disruption of SIV formation |
| Embryos | 50 | Dose-dependent reduction in SIV length |
| 100 | Complete blockage of SIV formation |
SIV: subintestinal vessel. Data from a study observing the development of SIVs in zebrafish embryos treated with Murrangatin[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to assess the efficacy of Murrangatin.
In Vitro Angiogenesis Assays
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured and treated with conditioned medium (CM) from A549 lung cancer cells to simulate a tumor microenvironment.
-
Wound-Healing Assay: HUVECs were grown to confluence, and a "wound" was created by scratching the cell monolayer. The cells were then treated with varying concentrations of Murrangatin (10, 50, and 100 µM). The rate of cell migration to close the wound was observed and quantified to assess the anti-migratory effect of Murrangatin.[1]
-
Western Blot Analysis: To investigate the molecular mechanism, HUVECs were treated with Murrangatin, and cell lysates were analyzed by Western blotting to detect the phosphorylation status of key signaling proteins, specifically AKT and ERK.[1]
In Vivo Angiogenesis Assay
-
Zebrafish Model: Transgenic zebrafish embryos (TG (fli1: EGFP)), which have fluorescently labeled blood vessels, were used to visualize angiogenesis in a living organism.
-
Treatment: The embryos were incubated with different concentrations of Murrangatin (10, 50, or 100 µM) or a vehicle control (0.2% DMSO) for 72 hours.
-
Imaging and Quantification: The formation of the subintestinal vessels (SIVs) was observed using fluorescence microscopy. The length of the SIVs was measured to quantify the anti-angiogenic effect of Murrangatin in a dose-dependent manner.[1]
Signaling Pathway and Experimental Workflow Visualizations
Mechanism of Action: Inhibition of the AKT Signaling Pathway
Murrangatin exerts its anti-angiogenic effects, at least in part, by inhibiting the AKT signaling pathway.[1][2] This pathway is crucial for endothelial cell proliferation, migration, and survival, which are all key processes in angiogenesis. The diagram below illustrates the proposed mechanism.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Murrangatin Diacetate vs. Standard Chemotherapy: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comparative overview of the naturally derived compound Murrangatin diacetate against standard-of-care chemotherapy agents for lung and pancreatic cancers. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at available preclinical data, mechanisms of action, and relevant experimental protocols.
Executive Summary
Murrangatin, a natural coumarin, has demonstrated potential anti-cancer properties, specifically through the inhibition of angiogenesis and the modulation of the AKT signaling pathway. While direct comparative data for this compound against standard chemotherapies in lung and pancreatic cancer cell lines is not yet publicly available, this guide consolidates existing knowledge on its mechanism and provides a benchmark against established cytotoxic agents, gemcitabine (B846) and cisplatin. The objective is to furnish a resource that facilitates an understanding of Murrangatin's potential role in oncology research and highlights areas for future investigation.
Mechanism of Action: Murrangatin
Murrangatin has been shown to inhibit the proliferation of lung cancer cells.[1] Its primary mechanism of action involves the suppression of tumor-induced angiogenesis, a critical process for tumor growth and metastasis.[1][2] This anti-angiogenic effect is mediated, at least in part, through the inhibition of the AKT signaling pathway.[2][3] Murrangatin significantly attenuates AKT phosphorylation, a key step in a cascade that promotes cell survival and proliferation.[2] Coumarins, the class of compounds to which Murrangatin belongs, are known to exhibit a wide range of anti-cancer activities, including the induction of apoptosis, modulation of the PI3K/Akt/mTOR signaling pathway, and inhibition of tumor angiogenesis.[1][4]
Quantitative Comparison of Cytotoxicity
Direct quantitative comparisons of this compound with standard chemotherapies are limited by the lack of publicly available IC50 data for Murrangatin in relevant cancer cell lines. The following tables summarize the cytotoxic activity of standard chemotherapy agents, gemcitabine and cisplatin, in well-established pancreatic and lung cancer cell lines, respectively. This data serves as a benchmark for the potency of current treatments.
Table 1: Cytotoxicity of Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MIA PaCa-2 | 73.51 ± 11.22 | [5] |
| BxPC-3 | Not specified | [6] |
| PANC-1 | Not specified | [7] |
Table 2: Cytotoxicity of Cisplatin in Lung Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| A549 | 0.017 ± 0.0001 mg/mL | [8] |
Experimental Protocols
A standardized method for assessing the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a standard chemotherapy drug (e.g., gemcitabine or cisplatin) for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Logical Framework for Comparison
The comparison of a novel agent like this compound with established chemotherapies follows a structured evaluation process. This begins with preclinical in vitro studies to determine cytotoxicity and elucidate the mechanism of action, followed by in vivo studies to assess efficacy and safety in animal models.
Conclusion and Future Directions
Murrangatin demonstrates a promising anti-cancer mechanism through the inhibition of angiogenesis via the AKT signaling pathway.[2] However, a direct comparison of its cytotoxic potency against standard chemotherapy agents is currently hampered by the lack of publicly available IC50 data for this compound in relevant cancer cell lines. Further in vitro studies are warranted to quantify the cytotoxic effects of this compound in a panel of lung and pancreatic cancer cell lines. Such data would enable a more direct and quantitative comparison with standard-of-care drugs and provide a stronger rationale for advancing this natural product into further preclinical and potentially clinical development.
References
- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of IL-8 Secretion on BxPC-3 and MIA PaCa-2 cells and Induction of Cytotoxicity in Pancreatic Cancer Cells with Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Murrangatin Diacetate: A Comprehensive Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of Murrangatin diacetate, providing immediate safety and logistical information for researchers, scientists, and drug development professionals. This document outlines procedural, step-by-step guidance to ensure the responsible management of this chemical waste.
This compound, a natural product utilized in research, requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols is critical to mitigate risks and maintain compliance with regulatory standards. This guide provides detailed information on the chemical properties of this compound, personal protective equipment, and a step-by-step process for its disposal.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of a substance is foundational to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 51650-59-0 | [1][2] |
| Molecular Formula | C₁₉H₂₀O₇ | [1][2] |
| Molecular Weight | 360.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Data not available | |
| Storage Temperature | -20°C | [2] |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to employ appropriate personal protective equipment (PPE) to minimize exposure risks.
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use safety glasses or chemical goggles, especially if splashing is possible.[1]
-
Skin and Body Protection: Wear an appropriate lab coat and other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of dust formation, use a dust respirator.[1]
-
Ventilation: All handling procedures should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1]
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eyes: Flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
Inhalation: Move to fresh air.
In all cases of exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet (SDS).
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service.
Experimental Protocol: Waste Collection and Preparation for Disposal
This protocol details the necessary steps for laboratory personnel to safely collect and prepare this compound waste for pickup by a certified disposal service.
Materials:
-
Waste this compound (solid)
-
Designated hazardous waste container with a secure, leak-proof lid
-
"Hazardous Waste" labels
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes unused pure compounds, contaminated lab supplies (e.g., weighing boats, gloves, wipes), and spill cleanup materials.
-
Segregate this compound waste from other chemical waste streams to prevent potential incompatible reactions. Store separately from strong oxidizing/reducing agents and strong acids/alkalis.[1]
-
-
Waste Collection:
-
Container Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and the approximate quantity of the waste. Do not use abbreviations or chemical formulas.
-
Include the date when the waste was first added to the container.
-
-
Container Storage:
-
Ensure the lid of the hazardous waste container is securely fastened at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Provide secondary containment for the waste container to mitigate potential spills or leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart illustrating the key steps for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Murrangatin Diacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Murrangatin diacetate. This guide provides essential, immediate safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to facilitate the safe handling of this compound.
Physical and Chemical Properties
A summary of the known quantitative data for this compound is presented below. It is important to note that comprehensive toxicity data is not currently available.
| Property | Value | Source |
| CAS Number | 51650-59-0 | [1][2] |
| Molecular Formula | C19H20O7 | [1][2] |
| Molecular Weight | 360.4 g/mol | [1] |
| Purity | >=98% | [1] |
| Storage Temperature | 2-8°C or -20°C (refrigerate or freeze, protected from air and light) | [1][2] |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary defense against chemical exposure. The following equipment is mandatory when handling this compound.[3]
| PPE Category | Item | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety glasses or chemical goggles. If splashing is possible, a face shield is also recommended.[1][4] |
| Hand Protection | Chemical-Resistant Gloves | Protective gloves are required. The specific type should be chosen based on the potential for direct contact and the nature of the solvent being used.[1][5] |
| Body Protection | Laboratory Coat/Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Dust Respirator | In cases of dust formation or inadequate ventilation, a dust respirator should be used. Always follow local and national regulations.[1] |
Experimental Protocols
Safe Handling Protocol:
-
Engineering Controls: Whenever possible, handle this compound in a laboratory fume hood to minimize inhalation exposure.[1] Use adequate general or local exhaust ventilation to keep airborne concentrations low.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the handling area.[1][3]
-
Clothing: Remove any contaminated clothing and wash it before reuse.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing, as well as ingestion and inhalation.[1]
-
Ignition Sources: Keep the compound away from sources of ignition.[1]
Disposal Plan:
-
Containment: In case of a spill, immediately sweep up the material and place it into a suitable, sealed container for disposal.[1]
-
Decontamination: Decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated until disposal is complete.[1]
-
Environmental Precautions: Do not allow the product to enter drains.[1]
-
Regulatory Compliance: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
